molecular formula C17H12BrNO2 B455433 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-60-8

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B455433
CAS No.: 438229-60-8
M. Wt: 342.2g/mol
InChI Key: INTXREIJSDMVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12BrNO2 and its molecular weight is 342.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-4-2-7-13-14(17(20)21)9-15(19-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTXREIJSDMVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216161
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438229-60-8
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438229-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectral data for 2-(3-bromophenyl)-8-methylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. The structural complexity and functional group arrangement of this molecule give rise to a unique spectral signature. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core with multiple substituents that influence its electronic and chemical properties. The molecular formula is C₁₇H₁₂BrNO₂ with a molecular weight of approximately 358.19 g/mol .[1] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its behavior in various chemical and biological systems.

The following sections will delve into the specific spectral data, providing both the expected and observed values based on available information and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the quinoline and bromophenyl rings, the methyl group, and the carboxylic acid proton.

Expected ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.2 - 8.6Multiplet8HAromatic protons (quinoline and bromophenyl rings)
~2.5 - 2.7Singlet3HMethyl group (-CH₃)

Interpretation and Causality:

The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding. The aromatic protons on both the quinoline and bromophenyl rings will resonate in the range of δ 7.2–8.6 ppm.[1] The complexity of this region arises from the various electronic environments and spin-spin coupling between adjacent protons. Protons on the quinoline ring, particularly those adjacent to the nitrogen atom, are expected to be more deshielded and appear further downfield. The methyl group at the 8-position of the quinoline ring is anticipated to be a singlet in the upfield region of the aromatic spectrum, around δ 2.5–2.7 ppm.[1]

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[2]

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity of the protons.

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~167 - 169Carboxylic acid carbon (C=O)
~120 - 150Aromatic and quinoline carbons
~120 - 135Brominated phenyl carbons
~17 - 25Methyl carbon (-CH₃)

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between δ 167–169 ppm.[1] The numerous aromatic carbons of the quinoline and bromophenyl rings will appear in the δ 120-150 ppm range. The carbon atom attached to the bromine is expected to have a chemical shift influenced by the halogen's electronegativity and will be within the δ 120–135 ppm range.[1] The methyl carbon, being an sp³ hybridized carbon, will resonate at a much higher field, typically in the δ 17-25 ppm range.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, with a few key differences in the acquisition parameters:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A longer acquisition time and a greater number of scans are required to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺358.0124
[M-H]⁻356.0028

Interpretation and Causality:

High-resolution mass spectrometry (HRMS) is expected to show the protonated molecule [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds. Fragmentation patterns in the mass spectrum can provide further structural information.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is ideal.

  • Ionization: Electrospray ionization (ESI) is a common and suitable method for this type of molecule, typically in positive or negative ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of bromine.

Workflow for Mass Spectrometry Analysis:

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
1720-1700StrongC=O stretch (carboxylic acid)
~1600MediumC=C and C=N stretches (aromatic rings)
750-650StrongC-Br stretch

Interpretation and Causality:

The IR spectrum is expected to be dominated by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3] A strong, sharp peak between 1720-1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[1] The aromatic C=C and C=N stretching vibrations will appear as a series of bands around 1600 cm⁻¹. A strong absorption in the fingerprint region, between 750-650 cm⁻¹, can be attributed to the C-Br stretching vibration.[1]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and validated structural confirmation. The characteristic signals in each spectrum, from the proton and carbon environments in NMR to the molecular weight and isotopic pattern in MS, and the functional group vibrations in IR, collectively form a unique fingerprint for this molecule. This guide provides the foundational knowledge and experimental considerations for researchers working with this and structurally related compounds, ensuring accurate identification and characterization.

References

  • Vulcanchem. (n.d.). This compound.
  • Li, Y., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.

Sources

The Therapeutic Potential of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, the 2-phenylquinoline-4-carboxylic acid framework has emerged as a particularly privileged structure, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this chemical class, delving into its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements in the field.

The Synthetic Gateway: Accessing the 2-Phenylquinoline-4-Carboxylic Acid Core

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the desired substitution patterns on the quinoline and phenyl rings. Two of the most prominent methods are the Doebner and Pfitzinger reactions.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction offers a straightforward and highly adaptable method for synthesizing 2-aryl-quinoline-4-carboxylic acids.[1][3] This one-pot, three-component condensation involves an aniline, a benzaldehyde derivative, and pyruvic acid. The reaction is typically catalyzed by an acid, such as trifluoroacetic acid, and proceeds in a solvent like ethanol.[1][3]

Experimental Protocol: General Procedure for the Doebner Reaction [1]

  • Reactant Preparation: Dissolve aniline (1 equivalent), the desired 2-substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the 2-phenylquinoline-4-carboxylic acid derivative, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.

The Pfitzinger Reaction: An Alternative Route from Isatins

The Pfitzinger reaction provides an alternative synthetic entry point, particularly useful when starting from isatin derivatives.[4] This reaction involves the condensation of an isatin with an α-methylene ketone (e.g., acetophenone) in the presence of a base, such as potassium hydroxide, in an aqueous ethanol solution.[4][5]

Experimental Protocol: General Procedure for the Pfitzinger Reaction [4][5]

  • Reactant Preparation: Add the appropriate isatin (1 equivalent) and acetophenone (1.1-1.2 equivalents) to a solution of potassium hydroxide in 20% aqueous ethanol.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) for 18-36 hours.

  • Work-up and Purification: After cooling, evaporate the solvent. Dissolve the residue in water and wash with diethyl ether. The aqueous layer is then cooled in an ice bath and acidified with hydrochloric acid or acetic acid. The resulting precipitate is collected by filtration and washed with water to yield the desired 2-phenylquinoline-4-carboxylic acid.

The versatility of these synthetic methods allows for the introduction of a wide array of substituents on both the quinoline and the 2-phenyl ring, enabling the systematic exploration of structure-activity relationships.

A Spectrum of Biological Activities: Therapeutic Applications

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the treatment of various diseases. This section will explore their potential in key therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These compounds exert their cytotoxic effects through multiple mechanisms of action, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Inhibition of histone deacetylases (HDACs) is a clinically validated strategy in cancer therapy.[5][6] Recently, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been successfully incorporated as a "cap" group in the design of novel HDAC inhibitors.[5][6] This structural element is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[5][6]

One study reported the development of an HDAC3 selective inhibitor, compound D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid scaffold.[5][6] This compound exhibited potent in vitro anticancer activity, inducing G2/M cell cycle arrest and promoting apoptosis in K562 leukemia cells.[5][6][7] The nature of the zinc-binding group (ZBG) was found to be critical, with hydroxamic acid derivatives demonstrating superior antiproliferative activity compared to their hydrazide counterparts, despite the latter showing potent enzymatic inhibition.[5][6]

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for cancer chemotherapy.[3] Bulky, hydrophobic substituents at the C-2 position of the quinoline-4-carboxylic acid core are crucial for potent DHODH inhibition.[3] The 4-carboxylic acid group is also essential for activity, likely forming a salt bridge with key residues in the enzyme's active site.[3]

The anticancer potency of 2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on their substitution patterns. Key SAR observations include:

  • Substituents on the 2-Phenyl Ring: Difluoride and additional phenyl substitutions on the 2-phenyl ring can enhance inhibitory activity against HDACs.[5][6] Conversely, chloro, methyl, and methoxy substitutions have been shown to decrease potency.[5][6]

  • The C-4 Carboxylic Acid Moiety: This group is critical for activity, particularly in DHODH inhibition, where it is believed to engage in key binding interactions.[3]

  • The Zinc-Binding Group (for HDAC inhibitors): The choice of ZBG significantly impacts biological activity. While hydrazides can confer high enzymatic potency and HDAC3 selectivity, hydroxamic acids often lead to better cellular antiproliferative effects.[5][6][7]

Table 1: Antiproliferative Activities of Representative 2-Phenylquinoline-4-Carboxylic Acid-Based HDAC Inhibitors [7]

CompoundK562 IC₅₀ (µM)U266 IC₅₀ (µM)U937 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
D28 1.021.081.115.662.83
SAHA (Control) 0.350.890.413.554.12
Antibacterial Activity: A Renewed Hope Against Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new antibacterial agents.[1] 2-Phenylquinoline-4-carboxylic acid derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][8][9]

Structural modifications of the core scaffold have been shown to enhance antibacterial activity.[1] For example, the introduction of two amino substituents can serve as new hydrogen bond donors and acceptors, potentially increasing the binding affinity to bacterial enzymes and improving physicochemical properties.[1]

Studies have identified compounds with significant activity against Staphylococcus aureus and Escherichia coli.[1][9] For instance, compound 5a4 displayed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 showed an MIC of 128 μg/mL against E. coli.[1][9] Importantly, some of these active compounds have demonstrated low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic window.[1][8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [10]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in 96-well microtiter plates.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in MHB) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for safer and more effective anti-inflammatory drugs. Quinoline derivatives have long been recognized for their anti-inflammatory properties.[11][12] Carboxamide derivatives of 2-phenylquinoline have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[11] In a carrageenan-induced paw edema model in rats, some of these derivatives exhibited potent anti-inflammatory effects comparable to the standard drug, diclofenac sodium.[11] These findings suggest that the 2-phenylquinoline-4-carboxamide scaffold is a promising starting point for the development of novel anti-inflammatory agents.[11]

Antiviral Activity: A Broad-Spectrum Potential

The 2-phenylquinoline scaffold has also been investigated for its antiviral properties. A number of derivatives have been identified as inhibitors of a broad range of coronaviruses, including SARS-CoV-2, HCoV-229E, and HCoV-OC43.[13] Some compounds exhibited low micromolar activity against these viruses with no significant cytotoxicity at concentrations up to 100 μM.[13] The mechanism of action for some of these derivatives has been linked to the inhibition of the highly conserved viral helicase (nsp13), suggesting a potential for broad-spectrum activity against emerging coronaviruses.[13] Additionally, other quinoline derivatives have shown activity against Herpes simplex virus (HSV) and vaccinia virus.[14][15]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of key synthetic routes and biological evaluation workflows.

Synthesis_of_2_Phenylquinoline_4_Carboxylic_Acid_Derivatives cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline DoebnerProduct 2-Phenylquinoline-4-Carboxylic Acid Aniline->DoebnerProduct Acid Catalyst Ethanol, Reflux Benzaldehyde Benzaldehyde Derivative Benzaldehyde->DoebnerProduct Acid Catalyst Ethanol, Reflux PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerProduct Acid Catalyst Ethanol, Reflux Isatin Isatin Derivative PfitzingerProduct 2-Phenylquinoline-4-Carboxylic Acid Isatin->PfitzingerProduct Base (KOH) Aq. Ethanol, Heat Acetophenone Acetophenone Acetophenone->PfitzingerProduct Base (KOH) Aq. Ethanol, Heat

Caption: Key synthetic routes to 2-phenylquinoline-4-carboxylic acid.

Biological_Evaluation_Workflow cluster_anticancer Anticancer Evaluation cluster_antibacterial Antibacterial Evaluation Start Synthesized 2-Phenylquinoline-4- Carboxylic Acid Derivatives Anticancer Anticancer Activity Screening Start->Anticancer Antibacterial Antibacterial Activity Screening Start->Antibacterial Antiinflammatory Anti-inflammatory Activity Screening Start->Antiinflammatory Antiviral Antiviral Activity Screening Start->Antiviral Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Anticancer->Cytotoxicity MIC MIC Determination (Broth Microdilution) Antibacterial->MIC Mechanism Mechanism of Action Studies (e.g., HDAC/DHODH inhibition, Apoptosis, Cell Cycle) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Spectrum Spectrum of Activity (Gram+/Gram-) MIC->Spectrum

Caption: General workflow for the biological evaluation of derivatives.

Future Directions and Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a source of promising new drug candidates with a wide range of therapeutic applications. The synthetic accessibility and the potential for diverse functionalization make this an attractive starting point for medicinal chemistry campaigns.

Future research in this area will likely focus on:

  • Optimizing Selectivity: For targets such as HDACs, achieving isoform selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

  • Combating Drug Resistance: In the context of anticancer and antibacterial applications, designing derivatives that can overcome known resistance mechanisms is a high priority.

  • Improving Pharmacokinetic Properties: Further derivatization to enhance solubility, metabolic stability, and oral bioavailability will be essential for translating in vitro activity into in vivo efficacy.

References

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link][1][8]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link][6][7]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link][5]

  • Lee, J., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Heterocycles, 89(3), 697-708. [Link][4]

  • Selvam, P., et al. (2010). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 521-525. [Link][14][15]

  • El-Sayed, M. A. A., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link][11]

  • RSC Publishing. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link][16]

  • Ferraz, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 643-651. [Link][13]

  • Al-Ostath, A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(22), 5462. [Link][12]

  • ResearchGate. (2023). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. [Link][2]

  • ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link][17]

  • PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link][9]

Sources

The Quinoline Scaffold: A Privileged Framework in the Discovery and Development of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Moiety

The quinoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] First isolated in 1834, its inherent structural features and synthetic versatility have led to its classification as a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity.[4][5][6] This has resulted in a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[7][8][9][10] Over the years, numerous quinoline-based drugs have received FDA approval and many more are currently in clinical trials, underscoring the scaffold's profound impact on modern therapeutics.[4][11][12]

This technical guide provides a comprehensive exploration of the discovery and development of novel quinoline-based inhibitors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this dynamic area of research. We will delve into the synthetic strategies for accessing diverse quinoline derivatives, elucidate their multifaceted mechanisms of action, and analyze the critical structure-activity relationships (SAR) that govern their potency and selectivity.

I. The Quinoline Core: Synthetic Strategies and Chemical Properties

The remarkable therapeutic potential of quinoline derivatives is intrinsically linked to the accessibility of diverse synthetic methodologies for constructing and functionalizing the core scaffold.[1][8] The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the quinoline system electron-deficient, influencing its reactivity and intermolecular interactions.[1]

Classical and Modern Synthetic Approaches

A variety of well-established named reactions provide reliable routes to the quinoline core, each offering distinct advantages depending on the desired substitution pattern.

  • Friedländer Synthesis: This classical method involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1]

  • Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, this method is a cornerstone for quinoline synthesis, though it can be harsh.

  • Doebner-von Miller Reaction: This approach utilizes the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another versatile method.

In addition to these classical methods, modern synthetic organic chemistry has introduced more efficient and greener alternatives, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which allow for rapid diversification of the quinoline scaffold.[2][8]

Physicochemical Properties and Drug-Likeness

The quinoline nucleus possesses favorable physicochemical properties that contribute to its "drug-likeness." It is a weakly basic, hygroscopic, and oily liquid in its simplest form.[1] Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. The synthetic tractability of the quinoline ring system allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability through the introduction of various functional groups.[4][6]

II. Mechanisms of Action: A Multifaceted Inhibitory Profile

The broad therapeutic utility of quinoline-based inhibitors stems from their ability to interact with a diverse array of biological targets, thereby modulating critical cellular processes.[3][13]

Inhibition of Kinases in Cancer Therapy

A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival.[14][15][16]

  • Tyrosine Kinase Inhibitors (TKIs): Many FDA-approved quinoline-based anticancer drugs, such as bosutinib and cabozantinib, function as TKIs.[12] They target key oncogenic drivers like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[17]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently deregulated in cancer.[18][19] Novel quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR, effectively shutting down this critical survival pathway and inducing apoptosis in cancer cells.[18][20]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway and the points of intervention for quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Quinoline_PI3K Quinoline Inhibitor Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Inhibitor Quinoline_mTOR->mTORC1 Quinoline_mTOR->mTORC2 Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR SAR Studies & Computational Design Lead_Gen->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis Guides Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro In_Vitro->SAR Feedback ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for quinoline-based inhibitor discovery.

IV. Experimental Protocols: A Practical Guide

To facilitate research in this area, this section provides standardized, step-by-step methodologies for key experiments in the development of quinoline-based inhibitors.

General Procedure for Friedländer Annulation

This protocol describes a common method for the synthesis of substituted quinolines.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Addition of Carbonyl Compound: Add the carbonyl compound containing an α-methylene group (1.1 eq) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., NaOH, KOH) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of quinoline derivatives against a target kinase.

  • Reagent Preparation: Prepare a stock solution of the quinoline inhibitor in DMSO. Dilute the compound to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Initiation of Reaction: Add the quinoline inhibitor to the wells to initiate the reaction. Include positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period.

  • Detection: Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a quinoline derivative that inhibits the visible growth of a bacterium.

  • Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the quinoline inhibitor in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

V. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative quinoline-based compounds against various biological targets.

Table 1: Anticancer Activity of Selected Quinoline-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cancer Cell LineReference
BosutinibSrc, Abl1.2K562[12]
CabozantinibVEGFR2, c-Met0.035H441[12]
PQQmTOR64HL-60[18]
HA-2lmTOR66MDA-MB231[19][21]
HA-2cmTOR75HCT-116[19][21]
Compound 5aEGFR, HER-287 (EGFR), 33 (HER-2)MCF-7[22]

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 11S. aureus6.25[23]
Compound 6cMRSA0.75[24]
Compound 6cVRE0.75[24]
Compound 4dC. albicans<0.06[25]
Compound 3cS. aureuscomparable to ciprofloxacin[10]

VI. Conclusion and Future Directions

The quinoline scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. [2][26]Its synthetic accessibility and the ability of its derivatives to modulate a wide range of biological targets ensure its continued relevance in medicinal chemistry. [1][4]Future research will likely focus on several key areas:

  • Development of More Selective Inhibitors: Enhancing the selectivity of quinoline-based inhibitors for their intended targets will be crucial for minimizing off-target effects and improving their therapeutic index.

  • Overcoming Drug Resistance: The emergence of drug resistance is a major challenge in both cancer and infectious disease treatment. The design of novel quinoline derivatives that can circumvent resistance mechanisms is a high priority.

  • Exploration of New Biological Targets: The versatility of the quinoline scaffold suggests that it may be effective against a wider range of targets than are currently known. High-throughput screening and computational approaches will be instrumental in identifying new therapeutic opportunities.

  • Hybrid Molecules and Combination Therapies: The development of hybrid molecules that combine the quinoline scaffold with other pharmacophores, as well as the use of quinoline-based inhibitors in combination with other drugs, holds promise for achieving synergistic therapeutic effects. [2] In conclusion, the rich history and ongoing innovation in the field of quinoline-based inhibitors provide a strong foundation for the development of the next generation of medicines to address unmet medical needs.

References

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Journal of Cancer Science & Therapy.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2025). Molecules.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). Journal of Cancer Science & Therapy.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Archiv der Pharmazie.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2022). Scientific Reports.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemistrySelect.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006). Journal of Medicinal Chemistry.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Medicinal Chemistry.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). Expert Opinion on Drug Discovery.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (2022). Scientific Reports.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules.
  • Quinoline as a privileged scaffold in cancer drug discovery. (2011). Current Medicinal Chemistry.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (1997). Drug Design and Discovery.
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). Mini-Reviews in Medicinal Chemistry.
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues at the entrance to PI3Kα active site: our previous and current work.
  • Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (2025). BenchChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024).
  • SAR of Quinolines.pptx. Slideshare.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011).
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2014). Medicinal Chemistry Research.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). BenchChem.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2018). Scientific Reports.

Sources

Methodological & Application

Application Notes & Protocols: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids from Isatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pfitzinger Synthesis

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antiviral, and antibacterial domains[1][2][3]. Among its many derivatives, 2-aryl-quinoline-4-carboxylic acids hold a prominent position due to their diverse biological functions, including potential as immunosuppressive agents, neurokinin receptor antagonists, and antiviral compounds.

The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, remains a cornerstone of heterocyclic chemistry, offering a robust and direct route to these valuable quinoline-4-carboxylic acids[4]. The synthesis involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an enolizable α-methylene group, such as an aryl ketone[5]. This application guide provides an in-depth exploration of the reaction mechanism, field-proven experimental protocols, and critical insights for researchers and drug development professionals seeking to leverage this powerful transformation.

Reaction Mechanism: A Stepwise Dissection

Understanding the underlying mechanism of the Pfitzinger reaction is critical for troubleshooting and optimization. The transformation proceeds through a well-established sequence of events initiated by a strong base[6][7].

  • Base-Catalyzed Ring Opening: The reaction commences with the hydrolysis of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH). This ring-opening step yields the potassium salt of an intermediate keto-acid, isatinic acid[2][6]. This step is often visually indicated by a color change in the reaction mixture.

  • Condensation and Imine Formation: The aniline moiety of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the 2-aryl ketone (e.g., acetophenone) to form a Schiff base, or imine[7].

  • Tautomerization: The imine rapidly tautomerizes to its more stable enamine form. This step is crucial as it positions the molecule for the subsequent cyclization[6].

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The resulting intermediate then dehydrates, driven by the formation of the highly stable aromatic quinoline ring system, to yield the final 2-aryl-quinoline-4-carboxylic acid product[6][7].

Pfitzinger_Mechanism cluster_intermediates Key Intermediates cluster_product Product Isatin Isatin Derivative KetoAcid Keto-Acid (Isatinic Acid) Isatin->KetoAcid + Base (e.g., KOH) Ring Opening ArylKetone Aryl Ketone (with α-methylene) Imine Imine (Schiff Base) KetoAcid->Imine + Aryl Ketone Condensation Enamine Enamine Imine->Enamine Tautomerization Product 2-Aryl-Quinoline-4-Carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction mechanism.

Applications in Drug Discovery and Development

The Pfitzinger synthesis provides a direct and versatile entry point to a class of compounds with significant therapeutic potential. The resulting 2-aryl-quinoline-4-carboxylic acid scaffold is a key pharmacophore that has been extensively explored in drug discovery programs.

  • Anticancer Agents: Numerous quinoline derivatives have demonstrated potent antitumor activity[1]. Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as potent inhibitors of SIRT3, a potential therapeutic target for cancer[8].

  • Antiviral Activity: This class of compounds has shown promise as antiviral agents, particularly in the context of HIV research, stimulating ongoing interest in their synthesis and evaluation[1][4].

  • Antimalarial Drugs: The quinoline ring is historically significant in the development of antimalarial drugs like chloroquine[3]. The Pfitzinger reaction allows for the creation of novel analogs for screening against drug-resistant malaria strains.

  • Antimicrobial and Antifungal Agents: The functionalizable nature of the quinoline core has led to the development of derivatives with broad-spectrum antibacterial and antifungal properties[9].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Conventional Synthesis via Thermal Reflux

This generalized protocol is based on well-established procedures and is suitable for a wide range of isatin and aryl ketone substrates[1][5][10].

Materials:

  • Isatin or substituted isatin (1.0 eq, e.g., 0.07 mol)

  • Aryl ketone (e.g., acetophenone) (1.5-2.0 eq, e.g., 0.10-0.15 mol)

  • Potassium hydroxide (KOH) (3.0-4.0 eq, e.g., 0.2 mol)

  • Ethanol, absolute (e.g., 25-40 mL)

  • Water, deionized

  • Acetic acid or Hydrochloric acid (1 M) for acidification

  • Diethyl ether for extraction

  • Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Procedure:

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in absolute ethanol (25 mL) and water (1 mL) with stirring.

  • Isatin Ring Opening: Add the isatin derivative (0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. A color change, typically from orange/purple to brown, indicates the formation of the potassium salt of isatinic acid[5][10].

  • Addition of Ketone: To this mixture, add the aryl ketone (0.07-0.15 mol) dropwise[5].

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours[1][5]. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Workup: Add deionized water to the residue to dissolve the potassium salt of the product.

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2-3 times) to remove unreacted ketone and other neutral impurities[5]. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with acetic acid or 1M HCl until precipitation is complete (typically pH 4-5)[1][5].

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

Purification & Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture[4].

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry[1][10]. The FT-IR spectrum should show characteristic peaks for C=O and O-H stretching of the carboxylic acid group[10].

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes[11].

Materials:

  • Isatin (1.0 eq, e.g., 10.0 mmol)

  • 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone or other suitable aryl ketone (1.0 eq, e.g., 10.0 mmol)

  • Potassium hydroxide (33% aqueous solution) (e.g., 15 mL)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Acetic acid

Step-by-Step Procedure:

  • Vessel Charging: In a microwave-safe reaction vessel, add the isatin (10.0 mmol) to the 33% aqueous potassium hydroxide solution (15 mL)[5].

  • Add Ketone: To this solution, add the aryl ketone (10.0 mmol)[5].

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes[5]. Optimize time and temperature based on the specific reactants.

  • Workup: After irradiation, cool the vessel to room temperature. Filter the resulting solution.

  • Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid to precipitate the product[5].

  • Isolation: Collect the solid by filtration, wash with water, and dry to afford the final product.

Pfitzinger_Workflow Reactants 1. Combine Isatin, Aryl Ketone, & KOH in Solvent Reaction 2. Reaction (Conventional Reflux or Microwave) Reactants->Reaction Workup 3. Aqueous Workup (Solvent Removal & H₂O Addition) Reaction->Workup Extraction 4. Extract Impurities (with Diethyl Ether) Workup->Extraction Precipitation 5. Acidify to Precipitate Product Extraction->Precipitation Isolation 6. Isolate by Filtration & Dry Precipitation->Isolation Purification 7. Purify (Recrystallization) Isolation->Purification Analysis 8. Characterize (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for Pfitzinger synthesis.

Data Presentation: Substrate Scope and Yields

The Pfitzinger reaction is compatible with a variety of substituted isatins and aryl ketones. The following table summarizes representative yields reported in the literature.

Isatin DerivativeCarbonyl CompoundBase / ConditionsYield (%)Reference
IsatinAcetophenoneKOH, Ethanol, RefluxGood[1]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH (aq), Microwave, 9 min77-85[5]
5-Chloroisatin5,6-DimethoxyindanoneKOH, Ethanol, Reflux, 16 hrs38[7]
IsatinMethyl ethyl ketoneKOH, Ethanol, Reflux-[7]
5-MethylisatinPhenoxyacetoneKOH, Ethanol, Reflux-[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Field Insights & Troubleshooting

  • Choice of Base: A strong base is essential for the initial ring-opening of isatin. KOH is most commonly used, but other strong bases can be effective[1][7]. Insufficient base can lead to incomplete reaction.

  • Ketone Enolizability: The reaction requires the carbonyl partner to have an α-methylene group to enable the formation of the crucial enamine intermediate[1][5]. Non-enolizable ketones will not work.

  • Side Reactions: Under certain conditions, particularly with N-acyl isatins, a variation known as the Halberkann variant can occur, leading to 2-hydroxy-quinoline-4-carboxylic acids instead[6].

  • Purification Challenges: The carboxylic acid functionality can sometimes make purification by column chromatography difficult. Recrystallization is often the preferred method. If the product is insoluble, washing thoroughly with appropriate solvents to remove impurities is critical.

  • Reaction Monitoring: TLC is an effective way to monitor the consumption of the isatin starting material. A developing system like n-hexane:ethyl acetate (1:2) can be a good starting point[10].

Conclusion

The Pfitzinger synthesis is a time-tested, versatile, and highly effective method for constructing the 2-aryl-quinoline-4-carboxylic acid core from readily available isatins and aryl ketones. Its operational simplicity and tolerance for a range of functional groups ensure its continued relevance in modern drug discovery and organic synthesis. By understanding the core mechanism and optimizing reaction protocols, researchers can efficiently generate diverse libraries of these pharmacologically important molecules for further investigation.

References

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Lv, Q., Fang, L., & Yan, F.-L. (2013). A simple one-pot synthesis of quinoline-4-carboxylic acid derivatives by Pfitzinger reaction of isatin with ketones in water. Monatshefte für Chemie - Chemical Monthly, 144(3), 359–363. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-205. [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 891-897. [Link]

  • The Pfitzinger Reaction. (2021). ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 3(9), 2319-7064. [Link]

  • Elghamry, I., & Al-Faiyz, Y. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Request PDF. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3344–3352. [Link]

  • Yusr, M., & Nazlan, M. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. [Link]

  • Pfitzinger Synthesis. (2022). Chegg.com. [Link]

  • Pfitzinger Reaction|Synthesis of Quinoline derivatives from Isatin (Tribulin)|NET|GATE|JAM|BSc|MSc|. (2021, January 13). YouTube. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. (n.d.). ResearchGate. [Link]

  • Pradeep, P. S., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Activities. International Journal of Chemical and Physical Sciences, 4(4), 74-85. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 869408. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2019). Journal of Medicinal Chemistry, 62(17), 8038–8054. [Link]

Sources

Purifying 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid: A Comprehensive Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed protocol and scientific rationale for the purification of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the principles and practical execution of this fundamental purification technique.

Introduction: The Critical Role of Purity

In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is paramount. Impurities can significantly impact the biological activity, safety profile, and physical properties of a substance. This compound, a heterocyclic compound with potential applications in medicinal chemistry, must be rigorously purified to ensure the reliability and reproducibility of downstream applications. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.

The principle of recrystallization is based on the differential solubility of a compound in a particular solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at a lower temperature.[1][2] Conversely, the impurities should either be highly soluble in the solvent at all temperatures or largely insoluble even at high temperatures.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₁₇H₁₂BrNO₂Sinfoo Biotech
Molecular Weight 342.187 g/mol Sinfoo Biotech
Predicted Melting Point 215–218°CVulcanchem
Solubility Slightly soluble in DMSO, ethanol; insoluble in water.Vulcanchem

The slight solubility in ethanol and insolubility in water are key indicators for selecting an appropriate solvent system. This suggests that a single solvent recrystallization using ethanol or a binary solvent system of ethanol and water could be effective.

The Science of Solvent Selection: A Deliberate Choice

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure.[1] An ideal solvent should:

  • Exhibit a steep solubility curve: The compound should be highly soluble in the hot solvent and have low solubility in the cold solvent to maximize recovery.

  • Not react with the compound: The solvent must be chemically inert to the target molecule.[1]

  • Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality. [1]

Based on the known properties of this compound, ethanol emerges as a strong candidate. Its polarity is suitable for dissolving the quinoline carboxylic acid at elevated temperatures, while its miscibility with water allows for the creation of a binary solvent system to fine-tune the solubility and induce crystallization.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the recrystallization of this compound using an ethanol/water solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable; therefore, heating should be performed using a hot plate in a well-ventilated fume hood. Avoid open flames.[3]

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.[3]

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow A 1. Dissolution Dissolve crude compound in a minimum amount of hot ethanol. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Presence of solids C 3. Induction of Crystallization Add hot water dropwise until turbidity persists. Add a few drops of hot ethanol to redissolve. A->C No visible solids B->C D 4. Crystal Growth Allow the solution to cool slowly to room temperature. C->D E 5. Complete Crystallization Cool the flask in an ice bath. D->E F 6. Isolation Collect crystals by vacuum filtration. E->F G 7. Washing Wash crystals with a small amount of cold ethanol-water mixture. F->G H 8. Drying Dry the purified crystals under vacuum. G->H

Caption: A stepwise workflow for the recrystallization process.

Detailed Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat ethanol to its boiling point (78°C).

    • Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring. It is crucial to use the minimal volume to ensure the solution is saturated.[4]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induction of Crystallization:

    • To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is now supersaturated.

    • Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.

  • Complete Crystallization:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing:

    • Wash the crystals with a small amount of a cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be a crystalline solid.

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.

Analytical TechniqueExpected Outcome
Melting Point A sharp melting point within the range of 215–218°C. A broad melting range indicates the presence of impurities.
¹H NMR Spectroscopy The spectrum should show well-resolved peaks corresponding to the aromatic and methyl protons, free from impurity signals.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak indicating high purity.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSolution
Oiling Out The compound is coming out of solution above its melting point.Use a more dilute solution by adding more solvent; cool the solution more slowly.[5]
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal of the pure compound; cool the solution in an ice bath for a longer period.[5]
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled in an ice bath.[4]
Colored Crystals The presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).

Logical Framework for Recrystallization

Recrystallization_Logic Decision-Making in Recrystallization Start Start with Crude Compound Solvent_Selection Select Solvent System (e.g., Ethanol/Water) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Check_Insolubles Insoluble Impurities? Dissolution->Check_Insolubles Hot_Filtration Perform Hot Filtration Check_Insolubles->Hot_Filtration Yes Induce_Crystallization Induce Crystallization Check_Insolubles->Induce_Crystallization No Hot_Filtration->Induce_Crystallization Cooling Cool Slowly Induce_Crystallization->Cooling Check_Crystals Crystals Formed? Cooling->Check_Crystals Troubleshoot Troubleshoot (Scratch, Seed, Cool) Check_Crystals->Troubleshoot No Isolation Isolate Crystals Check_Crystals->Isolation Yes Troubleshoot->Cooling Drying Dry Crystals Isolation->Drying QC Quality Control (MP, NMR, HPLC) Drying->QC Pure_Product Pure Product QC->Pure_Product

Caption: A logical flowchart for the recrystallization process.

Conclusion

Recrystallization is a powerful and indispensable technique for the purification of this compound. By carefully selecting an appropriate solvent system and meticulously controlling the experimental parameters of temperature and cooling rate, a high degree of purity can be achieved. This detailed protocol and the accompanying scientific rationale provide a robust framework for researchers to successfully purify this and similar compounds, ensuring the quality and reliability of their scientific investigations.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Online]. Available: [Link]

  • University of York. Single-solvent recrystallisation. [Online]. Available: [Link]

  • Sinfoo Biotech. This compound. [Online]. Available: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] The versatility of the quinoline core allows for extensive chemical modification, enabling the development of derivatives that can interact with various molecular targets within cancer cells.[6] Consequently, quinoline derivatives have emerged as a significant class of compounds in the oncology drug discovery pipeline, with several agents currently in clinical use or undergoing clinical trials.[7]

The anticancer mechanisms of quinoline derivatives are diverse and multifaceted. They have been shown to exert their effects through various pathways, including the inhibition of topoisomerases, enzymes critical for DNA replication and repair, and the disruption of tubulin polymerization, which is essential for mitotic spindle formation.[3][4][8][9] Furthermore, many quinoline compounds are potent inducers of apoptosis (programmed cell death) and can cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[6][8][10][11][12] Some derivatives also target key signaling pathways that are frequently dysregulated in cancer, such as those involving tyrosine kinases.[2][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the anticancer activity of novel quinoline derivatives. It offers detailed, field-proven protocols and explains the causality behind experimental choices, ensuring a robust and reproducible assessment of a compound's therapeutic potential.

Part 1: Foundational Assessment of Cytotoxicity

A primary and essential step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects. This is typically achieved by measuring the compound's ability to reduce the viability or inhibit the growth of a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[6]

Choosing the Right Cell Lines

The selection of an appropriate panel of cancer cell lines is critical for a meaningful evaluation. It is advisable to include cell lines from different cancer types to assess the breadth of a compound's activity. For instance, a panel could include MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and K-562 (leukemia) cells.[1][11][12][13] It is also beneficial to include a non-cancerous cell line, such as human diploid fibroblasts or MCF-10A, to assess the compound's selectivity for cancer cells over normal cells.[11][14]

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[15][16]

Protocol 1: MTT Assay for Cytotoxicity Screening [15][16][17]

Materials:

  • Quinoline derivative of interest

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cell lines to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[6]

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinoline Derivative Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analysis Data Analysis Read_Absorbance->Analysis Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The results of the cytotoxicity assays should be summarized in a clear and concise table for easy comparison of the potency of different derivatives across various cell lines.

Quinoline Derivative Cancer Cell Line IC50 (µM) after 48h
Compound AMCF-7 (Breast)5.21
Compound AHCT-116 (Colon)8.12
Compound AHeLa (Cervical)6.54
Compound BMCF-7 (Breast)1.38
Compound BHCT-116 (Colon)2.45
Compound BHeLa (Cervical)3.11
Positive Control (e.g., Doxorubicin)MCF-7 (Breast)0.5

Part 2: Elucidating the Mechanism of Action - Induction of Apoptosis

Many effective anticancer drugs exert their therapeutic effect by inducing apoptosis in cancer cells.[10][14][18][19] Therefore, it is crucial to investigate whether the observed cytotoxicity of a quinoline derivative is due to the activation of apoptotic pathways.

Hallmarks of Apoptosis

Apoptosis is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. The activation of a cascade of proteases called caspases is another central event in apoptosis.[10]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

A widely used and reliable method for detecting apoptosis is flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[20][21] Annexin V is a protein that has a high affinity for PS, an early marker of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining [6][17]

Materials:

  • Quinoline derivative of interest

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting.

    • Treat the cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating cells (from the culture medium) and the adherent cells.

    • To harvest adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • The cell population will be distinguished into four quadrants:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic cells

      • Q3 (Annexin V-/PI-): Live cells

      • Q4 (Annexin V+/PI-): Early apoptotic cells

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Quinoline Quinoline Derivative Caspase8 Caspase-8 Activation Quinoline->Caspase8 Mitochondria Mitochondrial Dysfunction Quinoline->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinoline derivatives can induce apoptosis via extrinsic and intrinsic pathways.

Part 3: Investigating Effects on Cell Cycle Progression

In addition to inducing apoptosis, many anticancer agents, including quinoline derivatives, can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M).[1][8][12][13] Analyzing the cell cycle distribution of treated cells provides valuable insights into the compound's mechanism of action.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle.[22][23] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of each cell can be measured. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry [22][24]

Materials:

  • Quinoline derivative of interest

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol.

    • Wash the cell pellet with cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • The data will be displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be determined.

Cell_Cycle_Workflow Seed_Treat 1. Seed and Treat Cells Harvest_Fix 2. Harvest and Fix in Ethanol Seed_Treat->Harvest_Fix Stain_PI 3. Stain with PI/RNase A Harvest_Fix->Stain_PI Analyze_FCM 4. Analyze by Flow Cytometry Stain_PI->Analyze_FCM Data_Analysis Determine Cell Cycle Distribution Analyze_FCM->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion: A Multi-faceted Approach to Anticancer Evaluation

The evaluation of the anticancer activity of quinoline derivatives requires a systematic and multi-faceted approach. By employing a combination of robust cell-based assays, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its underlying mechanism of action. The protocols and insights provided in this guide serve as a foundation for the thorough preclinical assessment of novel quinoline-based anticancer agents, ultimately contributing to the development of more effective cancer therapies.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A comprehensive review on the anticancer potential of quinoline-based compounds. RSC Advances, 5(120), 99089-99117.
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Otaibi, A. M., Al-Zahrani, A. A., & El-Sayed, M. A. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179.
  • Butt, A. J., & Mactary, A. M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anti-cancer drugs, 14(7), 555–561.
  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. BenchChem.
  • Chen, Y., Liu, Y., Ma, Y., Liu, Y., & Liu, Y. (2018). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1251–1260.
  • Chen, Y., Zhang, Y., Li, Y., Liu, Y., & Liu, Y. (2020). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 199, 112399.
  • Choudhury, S., & Saha, B. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(28), 20084-20106.
  • Conti, P., Barboni, L., & Cappellacci, L. (2015). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of medicinal chemistry, 58(15), 6084–6099.
  • Dhiman, P., & Singh, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-167.
  • Dhiman, P., & Singh, A. (2021). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
  • El-Sayed, M. A., Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2024). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules (Basel, Switzerland), 29(6), 1256.
  • BenchChem. (2025). Cell-Based Antiproliferative Assays for Novel Quinoline Compounds. BenchChem.
  • Choudhury, S., & Saha, B. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(28), 20084-20106.
  • BenchChem. (2025).
  • Jamshed, A., Khan, M. S., & Khan, A. U. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 345–357.
  • Kim, J. Y., Kim, H. J., & Lee, J. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules (Basel, Switzerland), 27(6), 1989.
  • Kumar, S., Afzal, O., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. RSC Advances, 5(120), 99089-99117.
  • Leo, E., & Osheroff, N. (2016). Topoisomerases as Anticancer Targets. Current medicinal chemistry, 23(15), 1521–1538.
  • Li, C., Zhang, Y., & Liu, Y. (2022). Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • Creative Diagnostics. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10.
  • Jamshed, A., Khan, M. S., & Khan, A. U. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 345–357.
  • Kamal, A., & Kumar, P. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31215-31238.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • BenchChem. (2025).
  • Kim, H. J., & Lee, J. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3).
  • Szeja, W., & Grynkiewicz, G. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules (Basel, Switzerland), 27(3), 999.
  • Unknown. (n.d.). MTT Assay Protocol. Unknown Source.

Sources

Application Notes and Protocols for the Investigation of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid in cancer cell line studies. This document provides a foundational understanding of the potential anticancer activities of the quinoline-4-carboxylic acid scaffold, supported by existing literature on related derivatives. Detailed, field-proven protocols for evaluating the cytotoxic effects, impact on apoptosis and cell cycle, and influence on key cancer-related signaling pathways are presented. The methodologies are designed to be self-validating, ensuring robust and reproducible results. This guide is structured to provide both the "how" and the "why" behind experimental choices, empowering researchers to effectively investigate the therapeutic potential of this novel compound.

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Specifically, derivatives of quinoline-4-carboxylic acid have garnered significant interest in oncology research due to their demonstrated ability to interfere with various cellular processes critical for cancer cell proliferation and survival.[2][3]

While this compound is a novel compound with limited published data, its structural analogs have shown promising anticancer activities. For instance, various quinoline-4-carboxylic acid derivatives have exhibited potent cytotoxicity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and leukemia (K-562) cell lines.[2] The mechanisms of action for these related compounds often involve the induction of apoptosis and cell cycle arrest, particularly in the G2 phase.[2] Furthermore, a structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor that induces apoptosis and G1 phase cell cycle arrest in breast cancer cells.[4][5][6][7][8]

Given the established anticancer potential of the quinoline-4-carboxylic acid scaffold, this compound (Figure 1) presents itself as a compelling candidate for investigation as a novel therapeutic agent. These application notes provide a strategic framework and detailed protocols for the systematic evaluation of this compound's efficacy in cancer cell line models.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: this compound[9]

  • Molecular Formula: C17H12BrNO2[9][10]

  • Molecular Weight: 342.187 g/mol [9]

  • CAS Number: 438229-60-8[9][10]

Preliminary Handling and Preparation of this compound

Prior to initiating any biological assays, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.

2.1. Reconstitution of the Compound

  • Solvent Selection: Due to its predicted low solubility in water, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), carefully weigh the compound and add the calculated volume of DMSO. Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Preparation of Working Solutions

  • Serial Dilutions: Prepare fresh working solutions for each experiment by serially diluting the stock solution in the appropriate cell culture medium.

  • Final Solvent Concentration: It is imperative to maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) across all experimental and control groups to avoid solvent-induced cytotoxicity. A vehicle control (culture medium with the same final concentration of DMSO) must be included in all assays.

Core Application: Assessing Anticancer Activity in Cell Lines

The following sections provide detailed protocols for a tiered approach to evaluating the anticancer potential of this compound, starting with broad cytotoxicity screening and progressing to more mechanistic assays.

Cytotoxicity and Cell Viability Assays

Cytotoxicity assays are fundamental for determining the dose-dependent effect of a compound on cell viability and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).[11][12]

3.1.1. Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Table 1: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
192.1 ± 6.1
1075.4 ± 5.5
5048.9 ± 3.9
10021.3 ± 2.7
Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects.[13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]

3.2.1. Protocol: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Diagram 1: Experimental Workflow for Apoptosis Assay

G A Seed Cancer Cells in 6-well Plates B Treat with Compound or Vehicle Control A->B C Incubate for 24/48 hours B->C D Harvest Adherent and Floating Cells C->D E Wash with Cold PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC and PI F->G H Incubate in Dark (15 min) G->H I Analyze by Flow Cytometry H->I

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, thereby preventing cancer cell division.[16] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

3.3.1. Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Ice-cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.[18][19]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[19] The RNase A is crucial to prevent the staining of RNA.[17]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Table 2: Example Data Presentation for Cell Cycle Analysis

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
Compound (IC50)72.8 ± 4.515.1 ± 2.212.1 ± 1.9
Investigation of Signaling Pathways by Western Blotting

To delve deeper into the mechanism of action, Western blotting can be employed to investigate the effect of this compound on key cancer-related signaling pathways, such as the PI3K/Akt, MAPK, and apoptosis pathways.[20][21]

3.4.1. Protocol: Western Blot Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[22]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Diagram 2: Potential Signaling Pathways for Investigation

G cluster_0 PI3K/Akt Pathway cluster_1 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 Bcl2->Caspase3 Bax Bax (Pro-apoptotic) Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-(3-Bromophenyl)-8- methylquinoline-4- carboxylic acid Compound->pAkt Inhibition? Compound->Bcl2 Downregulation? Compound->Bax Upregulation?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner Synthesis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield in the Doebner synthesis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid. Our guidance is grounded in established chemical principles and insights from recent literature to help you navigate the nuances of this valuable synthetic transformation.

Introduction: The Challenge of Electron-Deficient Anilines

The Doebner reaction is a powerful three-component condensation of an aniline, an aldehyde, and pyruvic acid to construct quinoline-4-carboxylic acids.[1][2] While versatile, its efficiency can be significantly hampered when employing anilines bearing electron-withdrawing substituents.[3][4] In the synthesis of this compound, the starting material 2-methyl-5-bromoaniline (or 5-bromo-2-methylaniline) presents such a challenge. The electron-withdrawing nature of the bromine atom deactivates the aniline ring, slowing down the crucial electrophilic aromatic substitution step and often leading to diminished yields.[3] This guide will explore the root causes of low yield and provide actionable solutions to optimize your reaction outcomes.

Troubleshooting Low Yield: A Symptom-Based Approach

Low product yield is a multifaceted problem. The following section breaks down potential causes and provides step-by-step guidance for systematic troubleshooting.

Problem 1: Reaction Fails to Proceed or Shows Low Conversion

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (aniline and aldehyde).

Potential Causes & Solutions:

  • Insufficient Reactivity of the Aniline: As mentioned, the electron-deficient nature of 5-bromo-2-methylaniline is a primary suspect. Traditional Doebner conditions, such as refluxing in ethanol, may not be sufficiently forcing for this substrate.[3][5]

    • Solution 1: Employ a Lewis Acid Catalyst. Recent studies have demonstrated that Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), can significantly enhance the reaction rate and yield for electron-deficient anilines.[3][5] The Lewis acid activates the aldehyde, making it more electrophilic and facilitating the initial condensation with the aniline.

    • Solution 2: Optimize Reaction Temperature. Some Doebner reactions require elevated temperatures to proceed efficiently. A systematic increase in the reaction temperature, for example to 65 °C or higher, may be necessary.[4] However, be mindful of potential decomposition at excessively high temperatures.

  • Suboptimal Reagent Stoichiometry: The relative amounts of the three components can be critical.

    • Solution: Adjust Reactant Ratios. Research suggests that using an excess of the aniline and aldehyde relative to pyruvic acid can improve yields, particularly in a "hydrogen-transfer" modification of the Doebner reaction.[3][5] This ensures a sufficient supply of the imine intermediate, which can act as a hydrogen acceptor in the final aromatization step.

Problem 2: Formation of Significant Byproducts

Symptoms: The crude reaction mixture shows multiple spots on TLC or peaks in the LC-MS, with only a minor amount corresponding to the desired product.

Potential Causes & Solutions:

  • Side Reactions of Pyruvic Acid: Pyruvic acid can undergo self-condensation or decomposition, especially at elevated temperatures.

    • Solution: Controlled Addition of Pyruvic Acid. Adding a solution of pyruvic acid dropwise to the heated reaction mixture containing the aniline and aldehyde can maintain a low instantaneous concentration of pyruvic acid, thereby minimizing side reactions.[3][5]

  • Formation of a Reduced Amine Byproduct: A common side reaction involves the reduction of the imine intermediate formed between the aniline and aldehyde.[6]

    • Solution: Optimize Stoichiometry. As mentioned previously, increasing the equivalents of the aniline and aldehyde can help to mitigate this side reaction by favoring the desired reaction pathway.[6]

  • Polymerization/Tar Formation: The acidic conditions of the Doebner reaction can sometimes lead to the formation of polymeric materials, especially with reactive aldehydes.[7][8]

    • Solution 1: Moderate Reaction Conditions. Avoid overly harsh acidic conditions or excessively high temperatures. A screen of different acid catalysts (both Brønsted and Lewis acids) may identify a milder yet effective option.[7]

    • Solution 2: Biphasic Solvent System. Although more common in the related Doebner-von Miller reaction, a biphasic system can sometimes reduce polymerization by sequestering reactive intermediates.[7][9]

Problem 3: Difficult Purification and Product Loss During Workup

Symptoms: A reasonable amount of product is observed in the crude reaction mixture, but the final isolated yield is low.

Potential Causes & Solutions:

  • Inefficient Extraction: The amphoteric nature of the quinoline-4-carboxylic acid product can complicate extraction.

    • Solution: Careful pH Adjustment. During the workup, ensure the aqueous layer's pH is carefully adjusted. To extract the product into an organic solvent, the aqueous layer should be acidified to protonate the carboxylate, making the product less water-soluble. Conversely, to remove neutral organic impurities, the product can be extracted into a basic aqueous solution.

  • Precipitation of the Product: The desired product may precipitate from the reaction mixture upon cooling.

    • Solution: Optimized Isolation Procedure. While precipitation can be a convenient method of purification, ensure that the product is not lost in the filtrate.[10] Washing the collected solid with an appropriate cold solvent can remove impurities without dissolving a significant amount of the product.

Experimental Protocols

Optimized Doebner Synthesis of this compound (Hydrogen-Transfer Modification)[4]
  • To a solution of 5-bromo-2-methylaniline (1.0 equiv) and 3-bromobenzaldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an appropriate aqueous workup and purification by recrystallization or column chromatography.

Data Summary

ParameterConventional DoebnerOptimized Doebner (Hydrogen-Transfer)[3][5]
Catalyst Typically Brønsted acids (e.g., H₂SO₄, HCl) or noneLewis Acid (e.g., BF₃·THF)
Solvent Ethanol, Acetic AcidAcetonitrile (MeCN)
Temperature Reflux65 °C
Pyruvic Acid Addition All at onceDropwise over several hours
Yield for Electron-Deficient Anilines Often lowModerate to good

Visualizing the Process

Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 5-Bromo-2-methylaniline SchiffBase Schiff Base Aniline->SchiffBase Aldehyde 3-Bromobenzaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline 2-(3-Bromophenyl)-8-methyl- quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Analyze Crude Reaction Low Conversion Multiple Byproducts Start->CheckConversion LowConversion Low Conversion Increase Temperature Use Lewis Acid Catalyst Adjust Stoichiometry CheckConversion:s->LowConversion:n Low Conversion Byproducts Byproduct Formation Slow Pyruvic Acid Addition Moderate Conditions Optimize Stoichiometry CheckConversion:s->Byproducts:n Byproducts PurificationIssues Purification Losses Optimize pH during Workup Careful Recrystallization LowConversion->PurificationIssues Byproducts->PurificationIssues FinalProduct Improved Yield PurificationIssues->FinalProduct

Caption: A systematic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The Doebner reaction proceeds through an initial condensation of the aniline and aldehyde to form a Schiff base (imine).[11] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aniline ring and dehydration, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[11][12]

Q2: Why are anilines with electron-withdrawing groups problematic in the Doebner reaction?

Electron-withdrawing groups decrease the electron density of the aniline ring, making it less nucleophilic.[3] This disfavors the intramolecular electrophilic cyclization step, which is a key part of the quinoline ring formation. Consequently, the reaction rate is slower, and yields are often lower.[3][4]

Q3: Can I use a different acid catalyst?

Yes, both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and other Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) have been used in Doebner reactions.[4][7] The optimal catalyst can be substrate-dependent. For electron-deficient anilines, Lewis acids like BF₃·THF have been shown to be particularly effective.[3][5]

Q4: I am observing a byproduct that is not the quinoline. What could it be?

A common byproduct is the reduced amine formed from the imine intermediate.[6] In some cases, particularly with specific substituted anilines like 2-chloro-5-aminopyridine, a pyrrolidine derivative can form through cyclization at the amino group instead of the benzene ring.[1][4] Additionally, tar-like polymers can form from the self-condensation of the aldehyde or other reactive species under acidic conditions.[7][8]

Q5: Are there alternative synthetic routes to this class of compounds?

Yes, other named reactions for quinoline synthesis include the Pfitzinger reaction, Conrad-Limpach synthesis, and Doebner-von Miller reaction.[1][2] The Pfitzinger reaction, for instance, synthesizes quinoline-4-carboxylic acids from isatins and carbonyl compounds and can be a viable alternative.[2][3]

References

  • Doebner reaction - Wikipedia. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available at: [Link]

  • Doebner–Knoevenagel reaction optimization | Download Table - ResearchGate. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]

  • How to perform Doebner-MIller Synthesis without oxidizing agent? - ResearchGate. Available at: [Link]

  • Doebner-Miller Reaction - SynArchive. Available at: [Link]

Sources

Interpreting complex NMR spectra of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Interpreting Complex NMR Spectra of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, scientists, and drug development professionals who are working with complex heterocyclic molecules, using this compound as a case study. Here, we will address common challenges and provide troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the expertise to confidently elucidate complex molecular structures from your NMR data.

Structure of this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial 1D ¹H NMR Analysis - The Aromatic Region

Question 1: My ¹H NMR spectrum shows a cluster of overlapping signals in the aromatic region (approx. 7.5-8.7 ppm). How can I begin to assign these protons?

Answer: This is a common challenge with polycyclic aromatic compounds. The quinoline and bromophenyl rings have multiple protons in similar electronic environments, leading to signal overlap.[1][2][3]

Initial Assessment:

  • Integration: Carefully integrate the entire aromatic region. For your molecule, you should have a total of 7 aromatic protons. Any deviation might suggest impurities.

  • Chemical Shift Prediction: Predict the approximate chemical shifts based on substituent effects.

    • Quinoline Protons: Protons on the quinoline ring are generally deshielded. The proton at position 5 (H-5), being peri to the nitrogen, is often the most downfield.[4][5] The proton at position 3 (H-3) is typically a singlet and appears relatively upfield in the aromatic region.[6][7]

    • Bromophenyl Protons: The bromine atom is an electron-withdrawing group, which will deshield the protons on this ring.[8] Protons ortho and para to the bromine will be shifted further downfield compared to the meta proton.[8]

    • Methyl Group: The electron-donating methyl group at position 8 will slightly shield the adjacent proton (H-7).

Troubleshooting Strategy: If signal overlap is severe, consider the following:

  • Change NMR Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of specific protons, potentially resolving the overlap.[9][10] DMSO-d₆ is particularly useful as it can form hydrogen bonds with the carboxylic acid proton, influencing the electronic environment of the entire molecule.[11]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.[2][12]

Expected ¹H Chemical Shift Ranges (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected J-coupling (Hz)
H-3~8.5s-
H-5~8.7dJ ≈ 8.5
H-6~7.8tJ ≈ 7.6
H-7~7.6dJ ≈ 7.0
H-2'~8.3tJ ≈ 1.8
H-4'~8.2dddJ ≈ 8.0, 2.0, 1.0
H-5'~7.6tJ ≈ 8.0
H-6'~7.8dtJ ≈ 8.0, 1.5
-CH₃~2.5s-
-COOH>13.0br s-

Note: These are predicted values based on similar structures and may vary.[4][5][6]

Question 2: I see a broad singlet far downfield (~13-14 ppm). Is this my carboxylic acid proton? How can I confirm it?

Answer: Yes, a broad singlet in this region is characteristic of a carboxylic acid proton.[13][14][15] The significant downfield shift is due to deshielding from the carbonyl group and hydrogen bonding.[15]

Confirmation Protocol: D₂O Exchange

  • Acquire your standard ¹H NMR spectrum.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for a few seconds.

  • Re-acquire the ¹H NMR spectrum.

Expected Result: The broad singlet corresponding to the carboxylic acid proton will disappear or significantly decrease in intensity. This is because the acidic proton exchanges with deuterium from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment.[9]

D2O_Exchange Start Initial ¹H NMR Spectrum (Broad singlet at ~13-14 ppm) Add_D2O Add 1 drop of D₂O and shake Start->Add_D2O Reacquire Re-acquire ¹H NMR Add_D2O->Reacquire Result Broad singlet disappears Reacquire->Result Confirmation Proton is acidic (-COOH) Result->Confirmation

Caption: Workflow for confirming an acidic proton using D₂O exchange.

Section 2: Advanced 2D NMR Techniques for Full Structural Elucidation

Question 3: My 1D ¹H NMR is too complex for unambiguous assignment. Which 2D NMR experiments should I perform?

Answer: For a molecule of this complexity, a suite of 2D NMR experiments is essential for confident and complete assignment of both proton and carbon signals.[16] The standard and most effective approach involves COSY, HSQC, and HMBC experiments.

Recommended 2D NMR Workflow:

NMR_Workflow cluster_1H ¹H Assignments cluster_13C ¹³C Assignments COSY COSY (¹H-¹H Correlation) HSQC HSQC (¹J C-H Correlation) COSY->HSQC Assigns protons to their directly attached carbons NOESY NOESY (Through-space ¹H-¹H Correlation) Final_Assignment Complete Structure Elucidation NOESY->Final_Assignment HMBC HMBC (ⁿJ C-H Correlation, n=2,3) HSQC->HMBC Connects protonated carbons to quaternary carbons and other fragments HMBC->NOESY Confirms spatial proximity and resolves ambiguities HMBC->Final_Assignment Start Complex 1D Spectra (¹H, ¹³C) Start->COSY Identifies neighboring protons

Caption: Recommended workflow for 2D NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[17] It is invaluable for identifying adjacent protons in the spin systems of the quinoline and bromophenyl rings. For example, you will see a cross-peak between H-5 and H-6, and between H-6 and H-7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[18] This is the primary method for assigning the protonated carbons in your ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes 4).[18][19] This allows you to connect the individual spin systems identified in the COSY and to assign the quaternary (non-protonated) carbons. For example, the H-3 proton should show an HMBC correlation to the carboxylic carbon (C-4) and the carbon linking the two rings (C-2).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded.[20] It is excellent for confirming assignments. For example, the methyl protons (at C-8) should show a NOE to the H-7 proton.

Expected ¹³C Chemical Shift Ranges (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Notes
C=O~168Carboxylic Acid
C-2~155Attached to N and phenyl ring
C-4~147Attached to COOH
C-8a~147Quaternary
C-4a~139Quaternary
C-3'~138Quaternary (attached to Br)
Aromatic C-H120-135Multiple signals
Quaternary C120-140Multiple signals
-CH₃~21Methyl group

Note: These are predicted values based on similar structures and may vary.[21][22][23]

Question 4: I am having trouble assigning the quaternary carbons, even with an HMBC. What is the best strategy?

Answer: Assigning quaternary carbons is a common final hurdle. The key is to use multiple long-range correlations from protons with known assignments.[24][25]

Systematic Protocol for Quaternary Carbon Assignment:

  • Start with Unambiguous Protons: Use strong, clear proton signals as your starting points. In your molecule, the H-3 singlet, the H-5 doublet, and the methyl singlet are excellent starting points.

  • Draw Correlation Maps: For each of these starting protons, list all the carbons they correlate to in the HMBC spectrum.

    • H-3 (singlet): Should show ²J and ³J correlations to C-2, C-4, C-4a, and the carboxylic carbon.

    • -CH₃ (singlet): Should show correlations to C-7, C-8, and C-8a.

    • H-5 (downfield doublet): Should show correlations to C-4, C-6, C-7, and C-8a.

  • Look for Intersecting Correlations: The correct assignment for a quaternary carbon will be supported by correlations from multiple, distinct protons. For example, the C-8a quaternary carbon is a key junction. It should show HMBC correlations from H-5, H-7, and the methyl protons. Finding this intersection of correlations is a powerful confirmation of its assignment.

HMBC_Strategy H3 H-3 C4a C-4a H3->C4a ³J C_COOH C=O H3->C_COOH ³J C4 C-4 H3->C4 ²J CH3 -CH₃ H7 H-7 C8a C-8a CH3->C8a ³J H5 H-5 H5->C4a ²J H5->C8a ³J H5->C4 ²J H7->C8a ²J

Caption: HMBC correlation map for assigning key quaternary carbons.

By systematically applying these 1D and 2D NMR troubleshooting strategies, you can overcome common challenges like signal overlap and confidently elucidate the complete structure of complex molecules like this compound.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate.

  • 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. ResearchGate.

  • Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals.

  • Ghorbani-Vaghei, R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

  • Supporting Information for [Paper Title]. Royal Society of Chemistry.

  • Li, Y., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.

  • Short Summary of 1H-NMR Interpretation. [Source not specified, general NMR guide].

  • ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE.

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.

  • Use of NMR in structure elucidation. SlideShare.

  • Stacked ¹H NMR spectra (400 MHz) for the reaction of 4-Bromophenyl.... ResearchGate.

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.

  • Bis(4-bromophenyl) ether(2050-47-7) 1H NMR spectrum. ChemicalBook.

  • 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum. ChemicalBook.

  • Interpreting Aromatic NMR Signals. YouTube.

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Source not specified, general NMR guide].

  • 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate.

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

  • Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

  • Solved 1 H NMR spectrum of N- (para-bromophenyl) | Chegg.com. Chegg.

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • NOE analysis of representative examples (11a/11d and 12a/ 12d). ResearchGate.

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Source not specified, general NMR guide].

  • Nuclear magnetic resonance spectroscopy. Wikipedia.

  • El-Dean, A. M. K., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.

  • Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.

  • Bax, A., & Freeman, R. (1982). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society.

  • This compound. Sinfoo Biotech.

  • Hatton, J. V., & Richards, R. E. (1962). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Molecular Physics.

  • Osorio-Olivares, M., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules.

  • Bayoumi, W. A., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.

  • 1H NMR showing less peaks than expected?. Reddit.

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library.

  • Zhang, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules.

Sources

Technical Support Center: Mass Spectrometry of 2-Phenylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide on the mass spectrometry fragmentation pattern of 2-phenylquinoline-4-carboxylic acids.

Welcome to the technical support resource for the mass spectrometric analysis of 2-phenylquinoline-4-carboxylic acids, also known as 2-phenylcinchoninic acids. This class of molecules is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic candidates.[1][2] Understanding their behavior in a mass spectrometer is critical for structural confirmation, metabolite identification, and purity assessment.

This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of the fragmentation patterns you will observe. It is designed for researchers who need not only to run an experiment but to confidently interpret the resulting data.

Section 1: Fundamental Fragmentation Mechanisms

The fragmentation of 2-phenylquinoline-4-carboxylic acid is governed by the interplay between the stable aromatic quinoline and phenyl rings and the labile carboxylic acid group. The exact pathway is highly dependent on the ionization technique employed.[3]

The Decisive Role of Ionization: ESI vs. EI

Electron Ionization (EI) is a high-energy, "hard" ionization technique that generates a radical cation, [M]+•. This process imparts significant internal energy, leading to extensive and predictable fragmentation. For 2-phenylquinoline-4-carboxylic acids, the molecular ion is often the base peak, reflecting the stability of the aromatic system.[4] The primary fragmentation events are the loss of the carboxyl group.[3][4]

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates a protonated molecule, [M+H]+, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for more controlled fragmentation, often revealing different pathways than EI. The initial fragmentation in ESI frequently involves the loss of neutral molecules like water and carbon monoxide.[3]

Primary Fragmentation Pathway: The Loss of the Carboxylic Acid Group

The most characteristic fragmentation for this class of compounds is the cleavage of the C-C bond connecting the carboxylic acid to the quinoline ring. This occurs via two principal routes:

  • Loss of a Carboxyl Radical (•COOH, 45 Da): This is a hallmark of EI-MS, resulting in an even-electron [M-COOH]+ fragment ion. This ion is often highly abundant.[4]

  • Loss of Carbon Dioxide (CO₂, 44 Da): This neutral loss is common in both EI and ESI.[3][4] In ESI, the protonated molecule [M+H]+ can rearrange to eliminate CO₂, leaving the proton on the quinoline ring.

Following this initial loss, the resulting m/z 205 ion (for the unsubstituted parent compound) is the stable 2-phenylquinoline cation.[5][6]

Secondary Fragmentation: Breaking the Quinoline Core

Once the carboxylic acid is removed, further fragmentation at higher collision energies targets the quinoline ring itself. A characteristic loss for quinoline and its derivatives is the elimination of hydrogen cyanide (HCN, 27 Da).[4]

  • [M-COOH]+ → [M-COOH-HCN]+

This fragmentation provides a diagnostic signature for the quinoline core structure. Further fragmentation can involve the phenyl ring, which may lose acetylene (C₂H₂, 26 Da) after ring-opening, though this requires significant energy.[7]

G cluster_main Primary Fragmentation (Parent Compound, m/z 249) cluster_frags Key Fragments M 2-Phenylquinoline-4-carboxylic Acid [M]+• (m/z 249) in EI [M+H]+ (m/z 250) in ESI F1 [M-COOH]+ (m/z 204) 2-Phenylquinoline cation (From EI) M->F1 - •COOH (45 Da) F2 [M+H-CO2]+ (m/z 206) Protonated 2-Phenylquinoline (From ESI) M->F2 - CO2 (44 Da) F3 [Fragment - HCN]+ (e.g., m/z 177 from m/z 204) Quinoline Ring Fragmentation F1->F3 - HCN (27 Da) F2->F3 - HCN (27 Da) (at higher energy)

Caption: Core fragmentation pathways for 2-phenylquinoline-4-carboxylic acid.

Summary of Common Fragments

The following table summarizes the key fragments and neutral losses to look for when analyzing these compounds.

Neutral Loss (Da)Lost SpeciesFragment IdentityCommon InNotes
44CO₂[M-CO₂]⁺• or [M+H-CO₂]⁺EI & ESIA dominant and highly characteristic loss.[3][4]
45•COOH[M-COOH]⁺EIIndicates the presence of the carboxylic acid group.[4][8]
18H₂O[M+H-H₂O]⁺ESIOften an initial loss from the protonated molecule.[3]
28CO[M+H-H₂O-CO]⁺ESITypically follows the loss of water.[3]
27HCN[Fragment - HCN]⁺EI & ESIDiagnostic fragment for the quinoline core.[4]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why is my molecular ion peak weak or absent in my spectrum?

A: This is a common issue with several potential causes:

  • High In-Source Energy (ESI): If the cone voltage or source temperature is too high, your molecule may be fragmenting "in-source" before it even reaches the mass analyzer. The result is that you primarily see the fragment ion (e.g., [M+H-CO₂]⁺) instead of the precursor [M+H]⁺. Try reducing the source energy.

  • Hard Ionization (EI): While the parent compound is stable, some substituted derivatives may be less so. In EI, if the molecule is particularly fragile, the molecular ion peak can be very weak, and the spectrum will be dominated by the more stable fragment ions.[9]

  • Incorrect Ionization Mode: Ensure you are looking for the correct species. In ESI positive mode, you should see [M+H]⁺, but you might also form adducts like [M+Na]⁺ or [M+K]⁺, especially if there is salt contamination in your sample or mobile phase.

Q: I see prominent peaks at [M-44] and [M-45]. What is the difference?

A: This observation is most common in EI-MS and points to two competing fragmentation processes from the molecular ion radical, [M]+•.

  • [M-45]⁺: This corresponds to the loss of the entire carboxyl group as a radical (•COOH).[4] This is a direct cleavage.

  • [M-44]⁺•: This corresponds to the loss of a neutral carbon dioxide molecule (CO₂). This involves a rearrangement where a hydrogen atom is transferred back to the quinoline ring before the CO₂ leaves. The relative intensity of these two peaks can provide insight into the stability of the resulting ions.

Q: My fragmentation pattern is completely unexpected. What could be the cause?

A:

  • Substituents: The biggest factor influencing fragmentation is the presence of other functional groups.[4] A nitro group, a halogen, or a methoxy group on either the phenyl or quinoline ring will introduce entirely new, and often preferred, fragmentation pathways. For example, a methoxy group may lead to a loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

  • Isomers: Ensure you don't have an isomeric compound. For example, 2-phenylquinoline-8-carboxylic acid would have the same mass but could exhibit a different fragmentation pattern due to ortho-effects between the substituent and the quinoline nitrogen.

  • Contamination: Co-eluting impurities or sample contamination can produce a composite spectrum that is difficult to interpret. Always check the purity of your analyte, ideally with a separation technique like LC or GC.

Q: How can I definitively confirm the structure of a fragment?

A: The gold standard is high-resolution mass spectrometry (HRMS), for example, using a Q-TOF or Orbitrap instrument. HRMS provides the exact mass of the ion, allowing you to calculate its elemental composition with high confidence.[10][11] This can distinguish between, for example, a loss of CO (27.9949 Da) and a loss of N₂ (28.0061 Da), which would be indistinguishable on a low-resolution instrument. Performing further stages of fragmentation (MS³) on a fragment ion can also provide deeper structural information.[10]

Section 3: Experimental Protocols

A robust experimental design is crucial for obtaining clean, interpretable mass spectra.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

Causality: The goal is to prepare a clean sample at an appropriate concentration to ensure good ionization efficiency and avoid detector saturation. The choice of solvent is critical to ensure solubility and compatibility with the mobile phase.

  • Stock Solution Preparation: Accurately weigh ~1 mg of your 2-phenylquinoline-4-carboxylic acid derivative. Dissolve it in 1 mL of a suitable solvent (e.g., methanol, DMSO) to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of your initial mobile phase solvents (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Filtration (Critical Step): Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the LC system or ion source.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

Protocol 2: ESI-MS/MS Method for Fragmentation Analysis

Causality: This protocol uses a data-dependent acquisition (DDA) approach to automatically select the most intense ions from a survey scan for fragmentation, providing a comprehensive overview of the fragmentation pattern.

  • Liquid Chromatography (for separation):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas (N₂) Flow: 600 – 800 L/hr.

    • Desolvation Temperature: 350 – 450 °C.

    • Cone Voltage: 20 – 40 V (Optimize for maximum precursor ion intensity).

  • Acquisition Method (DDA):

    • MS1 Survey Scan: Scan a relevant m/z range (e.g., m/z 100-500) to find the [M+H]⁺ of your compound.

    • MS2 Trigger: Set the instrument to automatically trigger an MS/MS scan when an ion in the MS1 scan exceeds a certain intensity threshold.

    • Precursor Selection: Select the calculated m/z for your [M+H]⁺ ion.

    • Collision Energy (CID): Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is crucial as different fragments are formed at different energies. A ramp ensures you capture both low-energy (e.g., loss of H₂O) and high-energy (e.g., ring cleavage) fragments in a single run.

Caption: Standard experimental workflow for LC-MS/MS analysis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Dolejš, L., & Hrnčiar, P. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(3), 407-413. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]

  • Thevis, M., et al. (2007). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of Mass Spectrometry, 42(1), 60-71. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics, 22(3), 1239-1250. Available at: [Link]

  • Kádár, Z., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 30(12), 1503-1509. Available at: [Link]

  • mzCloud. (2016). 7 Methyl 2 phenylquinoline 4 carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3566-3575. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylquinoline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed fragmentation mechanism of protonated N-phenylcinnamide. Retrieved from [Link]

  • Liu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 900570. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Learn Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

The Structure-Activity Relationship of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold stands as a privileged motif, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on the 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid core. By synthesizing data from extensive research on related compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform the rational design of novel therapeutics. This document will delve into the synthesis, potential biological targets, and the nuanced effects of structural modifications on the activity of this promising class of molecules.

The 2-Phenylquinoline-4-Carboxylic Acid Core: A Versatile Pharmacophore

The 2-phenylquinoline-4-carboxylic acid framework has been the subject of considerable investigation, leading to the identification of compounds with diverse pharmacological profiles, including antibacterial, anticancer, and enzyme-inhibitory activities.[1][2] The core structure's potency and selectivity are profoundly influenced by the nature and position of substituents on both the quinoline and phenyl rings.

Our focus, this compound, presents a unique combination of features: a bulky, hydrophobic 2-phenyl group, a bromine atom at the meta position of this phenyl ring, and a methyl group on the quinoline core at the 8-position. Understanding the contribution of each of these components is critical to elucidating the SAR of its analogs.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is most commonly achieved through well-established multicomponent reactions, primarily the Doebner and Pfitzinger reactions.

The Doebner Reaction

This one-pot synthesis involves the condensation of an aniline, a benzaldehyde, and pyruvic acid.[3] It offers a straightforward and efficient route to a wide array of 2-substituted quinoline-4-carboxylic acids.[4]

Experimental Protocol: Doebner Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 2-methylaniline) and the substituted benzaldehyde (e.g., 3-bromobenzaldehyde) in a suitable solvent, such as ethanol.

  • Addition of Pyruvic Acid: Add pyruvic acid to the mixture. A catalytic amount of an acid, like trifluoroacetic acid, can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The crude product can be collected by filtration.

  • Purification: The product is typically purified by recrystallization from a suitable solvent or by column chromatography.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Experimental Protocol: Pfitzinger Reaction

  • Formation of Isatinic Acid Salt: Dissolve isatin (or a substituted isatin) and a strong base like potassium hydroxide in a mixture of ethanol and water. Stir the mixture at room temperature until the isatin ring opens to form the potassium salt of isatinic acid.

  • Addition of Carbonyl Compound: Add the carbonyl compound (e.g., 1-(3-bromophenyl)ethan-1-one) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for an extended period (e.g., 24 hours), monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent like diethyl ether to remove impurities. Acidify the aqueous layer with an acid (e.g., HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.[7]

Logical Relationship of Synthetic Pathways

Synthetic Routes to 2-Arylquinoline-4-carboxylic Acids cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Substituted Aniline Doebner_Product 2-Arylquinoline-4-carboxylic Acid Aniline->Doebner_Product Aldehyde Substituted Benzaldehyde Aldehyde->Doebner_Product Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner_Product Isatin Isatin/Substituted Isatin Pfitzinger_Product 2-Arylquinoline-4-carboxylic Acid Isatin->Pfitzinger_Product Carbonyl α-Methylene Carbonyl Carbonyl->Pfitzinger_Product Base Base (e.g., KOH) Base->Pfitzinger_Product

Caption: Key synthetic strategies for the 2-arylquinoline-4-carboxylic acid scaffold.

Comparative Analysis of Biological Activity and Structure-Activity Relationships

The biological activity of this compound analogs is highly dependent on their interaction with specific protein targets. Based on the literature for structurally related compounds, we will explore the SAR for inhibition of three key enzyme families: Dihydroorotate Dehydrogenase (DHODH), Aurora Kinases, and Histone Deacetylases (HDACs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and anti-inflammatory drugs.[8][9] The well-known DHODH inhibitor Brequinar features a 2-arylquinoline-4-carboxylic acid core.[10]

Structure-Activity Relationship for DHODH Inhibition:

  • C2-Position: Bulky, hydrophobic substituents at the C2 position are crucial for potent DHODH inhibition.[10] The 2-(3-bromophenyl) group in our topic compound fits this requirement. The bromine atom likely contributes to favorable hydrophobic interactions within the binding pocket.

  • C4-Position: A carboxylic acid at the C4 position is essential for activity.[10] It is believed to form a salt bridge with key arginine residues in the DHODH active site.

  • C8-Position: The effect of the 8-methyl group is less defined in the context of DHODH inhibition. It may influence the overall conformation and lipophilicity of the molecule, potentially fine-tuning its binding affinity.

Compound/Analog Class Key Structural Features Reported DHODH Inhibitory Activity (IC50) Reference
Brequinar Analog2-(2'-fluoro-1,1'-biphenyl-4-yl)Potent, often in the nanomolar range[10]
General 2-Aryl AnalogsBulky, hydrophobic 2-substituentActivity is highly dependent on the nature of the aryl group[9]
This compound (Predicted) 2-(3-bromophenyl), 8-methylLikely a potent DHODH inhibitor based on SAR of related compounds-

Experimental Protocol: DHODH Inhibition Assay

  • Reagents: Recombinant human DHODH, dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP) as an electron acceptor, and coenzyme Q10.[11][12]

  • Assay Procedure:

    • Pre-incubate the DHODH enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding DHO, DCIP, and coenzyme Q10.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600-650 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.[13]

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. A structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase.[14][15][16] This suggests that our topic compound and its analogs may also exhibit Aurora kinase inhibitory activity.

Structure-Activity Relationship for Aurora Kinase Inhibition:

  • 2-(3-Bromophenyl) Group: The 2-(3-bromophenyl) moiety appears to be a key pharmacophore for Aurora A inhibition in the quinazoline series.[15] The bromine atom may engage in halogen bonding or other favorable interactions within the kinase active site.

  • 8-Methyl Group: The substitution at the 8-position of the quinoline ring can influence selectivity and potency. The 8-methyl group in our topic compound, being electronically different from the 8-fluoro group in the reported quinazoline inhibitor, may lead to altered activity and selectivity profiles against different Aurora kinase isoforms.

Compound Key Structural Features Reported Aurora A Inhibitory Activity (IC50) Reference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid2-(3-bromophenyl), 8-fluoroPotent inhibitor[15][16]
This compound (Hypothesized) 2-(3-bromophenyl), 8-methylPotential for Aurora kinase inhibition, with selectivity likely influenced by the 8-methyl group-

Experimental Protocol: Aurora Kinase Inhibition Assay

  • Reagents: Purified recombinant Aurora A or B kinase, a suitable substrate (e.g., Kemptide), ATP, and a detection reagent such as ADP-Glo™.[1][17][18]

  • Assay Procedure:

    • In a microplate, combine the kinase, substrate, and various concentrations of the inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which generates a luminescent signal proportional to ADP concentration.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value from a dose-response curve.[19]

Signaling Pathway of Aurora Kinase Inhibition

Aurora Kinase Signaling and Inhibition Aurora_Kinase Aurora Kinase Phosphorylation Phosphorylation Aurora_Kinase->Phosphorylation Apoptosis Apoptosis Aurora_Kinase->Apoptosis Inhibition leads to Substrates Mitotic Substrates (e.g., Histone H3) Substrates->Phosphorylation Mitotic_Progression Proper Mitotic Progression Phosphorylation->Mitotic_Progression Inhibitor This compound Analog Inhibitor->Aurora_Kinase Inhibition

Caption: Inhibition of Aurora Kinase disrupts mitotic progression, leading to apoptosis.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibitors have emerged as a promising class of anticancer agents. The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated as the "cap" moiety in the design of selective HDAC inhibitors.[20]

Structure-Activity Relationship for HDAC Inhibition:

  • 2-Phenylquinoline-4-carboxylic acid Moiety: This group acts as the surface recognition "cap" that interacts with the rim of the HDAC active site.

  • Linker and Zinc-Binding Group (ZBG): For HDAC inhibition, the carboxylic acid at the 4-position is typically modified into a linker and a zinc-binding group (e.g., hydroxamic acid or hydrazide) that chelates the zinc ion in the catalytic domain of the enzyme.[20] Therefore, analogs of this compound would require such modifications to be effective HDAC inhibitors.

Compound Class Key Structural Features Reported HDAC Inhibitory Activity Reference
2-Phenylquinoline-4-carboxamide derivatives2-phenyl, 4-carboxamide with a ZBGIsoform-selective HDAC inhibition has been observed.[20][20]
Modified this compound Analogs (Hypothesized) 2-(3-bromophenyl), 8-methyl, 4-position modified with linker and ZBGPotential for selective HDAC inhibition, with the 3-bromo and 8-methyl groups influencing isoform selectivity.-

Experimental Protocol: HDAC Inhibition Assay

  • Reagents: Nuclear extracts or purified HDAC isoforms, an acetylated histone HDAC substrate, and a specific antibody that recognizes the deacetylated product.[21][22][23]

  • Assay Procedure:

    • The acetylated substrate is coated on a microplate.

    • The HDAC enzyme source is added along with various concentrations of the test compound.

    • After incubation, the amount of deacetylated substrate is detected using a specific antibody in an ELISA-like format.

  • Data Analysis: The signal is inversely proportional to HDAC activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

In Vitro Cytotoxicity Evaluation

A crucial aspect of characterizing any potential therapeutic agent is assessing its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[24][25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Screening

Workflow for In Vitro Cytotoxicity Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Compound_Treatment Treat with Serial Dilutions of Test Compounds Seed_Cells->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Data_Analysis Calculate IC50 Values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for evaluating the cytotoxic effects of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related analogs suggests that this compound class has the potential to inhibit multiple key targets in cancer and inflammatory diseases, including DHODH, Aurora kinases, and, with appropriate modification, HDACs.

The structure-activity relationships discussed in this guide highlight critical areas for further optimization. Future research should focus on:

  • Systematic modification of the 2-phenyl ring: Exploring a range of substituents at different positions to probe electronic and steric effects on target binding.

  • Variation of the 8-position substituent: Investigating the impact of different groups at this position on potency and isoform selectivity.

  • Derivatization of the 4-carboxylic acid: For targets like HDACs, the synthesis of analogs with appropriate linkers and zinc-binding groups is essential.

By leveraging the comparative data and experimental protocols provided in this guide, researchers can accelerate the design and evaluation of novel this compound analogs with enhanced potency, selectivity, and therapeutic potential.

References

Sources

A Comparative Efficacy Analysis of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, profoundly altering treatment paradigms for a multitude of malignancies. The quinoline scaffold has garnered significant attention in medicinal chemistry due to its prevalence in bioactive compounds and its versatility as a template for inhibitor design.[1] This guide provides a detailed comparative analysis of a novel quinoline derivative, 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid, against a panel of well-established, clinically relevant kinase inhibitors.

Our investigation focuses on the compound's efficacy in key areas of cancer cell biology: direct kinase inhibition, impact on cell viability, and modulation of downstream signaling pathways. For this comparative analysis, we have selected representative inhibitors from three critical signaling cascades frequently dysregulated in cancer: the MAPK/ERK pathway (targeting BRAF and MEK) and the EGFR signaling pathway. The chosen comparators are Vemurafenib (BRAF inhibitor), Trametinib (MEK inhibitor), and Gefitinib (EGFR inhibitor).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and the underlying methodologies used to assess the therapeutic potential of this novel compound.

Comparative Efficacy Data

The inhibitory potential of this compound was assessed through in vitro kinase assays and cell-based viability assays. The data are summarized below, juxtaposed with the performance of established inhibitors.

In Vitro Kinase Inhibition

The direct inhibitory activity of the compounds was measured against their respective target kinases. Data for a structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, suggests inhibitory activity against Aurora A kinase.[2][3][4][5][6]

CompoundTarget KinaseIC₅₀ (nM)Reference
This compoundAurora AData not available
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora APotent Inhibition[2][3][4][5][6][2][3][4][5][6]
VemurafenibBRAF (V600E)31[7]
TrametinibMEK1/20.7 / 0.9[8]
GefitinibEGFR2-37[9][10]

Note: Specific IC₅₀ for this compound against Aurora A is not publicly available, but related structures show activity. Further in vitro kinase assays are warranted.

Cell-Based Viability/Cytotoxicity

The anti-proliferative effects of the compounds were evaluated in relevant cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13][14]

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound PC-3Prostate2.3
MCF-7Breast4.1[15]
A549Lung5.6[15]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid MCF-7Breast168.78[2][5]
VemurafenibA375 (BRAF V600E)Melanoma0.04[16]
TrametinibColo205 (BRAF V600E)Colorectal0.001[8]
GefitinibPC-9 (EGFR exon 19 del)Lung0.015

Signaling Pathway Overview

To understand the mechanism of action of these inhibitors, it is crucial to visualize their position within their respective signaling pathways. The diagram below illustrates the MAPK/ERK and EGFR signaling cascades and the points of intervention for the selected inhibitors.

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_MAPK MAPK/ERK Pathway cluster_Aurora Cell Cycle Regulation EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer RAS RAS EGFR_dimer->RAS RAF BRAF RAS->RAF Gefitinib Gefitinib Gefitinib->EGFR MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF Trametinib Trametinib Trametinib->MEK AuroraA Aurora A Kinase Mitosis Mitosis AuroraA->Mitosis Test_Compound 2-(3-Bromophenyl)-8- methylquinoline-4- carboxylic acid Test_Compound->AuroraA

Caption: Major signaling pathways targeted by the compared kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key assays used in this comparative guide.

Workflow for Kinase Inhibitor Efficacy Assessment

The overall experimental workflow is depicted below, outlining the sequential steps from initial compound screening to mechanistic studies.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action in_vitro_kinase In Vitro Kinase Assay (Determine IC₅₀) mtt_assay MTT Cell Viability Assay (Determine Cytotoxicity IC₅₀) in_vitro_kinase->mtt_assay Promising candidates western_blot Western Blotting (Assess Target Phosphorylation) mtt_assay->western_blot Confirm on-target effect

Caption: A generalized workflow for evaluating kinase inhibitor efficacy.

In Vitro Kinase Assay (Radiometric)

This protocol describes a standard method for determining the direct inhibitory effect of a compound on a purified kinase.[17][18]

Objective: To quantify the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, BRAF, MEK, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound and known inhibitor (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the known inhibitor in the kinase reaction buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate.

  • Inhibitor Addition: Add the diluted compounds to the respective wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.[19]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MTT Cell Viability Assay

This protocol outlines the procedure for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[11][12][13][14]

Objective: To determine the IC₅₀ value of a compound in a cell-based system.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium

  • Test compound and known inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13][14]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[14]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12][13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway, providing mechanistic insight into the action of a kinase inhibitor.[20][21][22][23]

Objective: To determine if a test compound inhibits the phosphorylation of a downstream target of the kinase of interest.

Materials:

  • Cancer cell line

  • Test compound and known inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors[20][21]

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[20][21]

  • Primary antibodies (specific for both the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with the test compound at a relevant concentration (e.g., IC₅₀) for a specified time. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix a standardized amount of protein from each sample with a loading buffer and denature by heating.[20]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding. For phospho-proteins, BSA is recommended over milk as a blocking agent.[20][21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total-ERK).[23]

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein in the compound-treated samples compared to the control indicates inhibition of the signaling pathway.

Conclusion

The preliminary data for this compound demonstrates cytotoxic activity against several cancer cell lines with IC₅₀ values in the low micromolar range. While its direct target appears to be Aurora A kinase, as suggested by data from structurally related compounds, further in vitro kinase profiling is necessary to confirm its selectivity and potency.

When compared to established inhibitors like Vemurafenib, Trametinib, and Gefitinib, the cell-based potency of the novel compound is currently modest. However, these established drugs are highly optimized for specific oncogenic driver mutations. The broader cytotoxic profile of this compound may suggest a different spectrum of activity or a multi-targeted mechanism.

The experimental protocols provided herein offer a robust framework for the continued investigation of this and other novel kinase inhibitors. Future studies should focus on confirming the on-target effect through western blotting, expanding the kinase inhibition panel to assess selectivity, and evaluating its efficacy in relevant preclinical models. These steps will be crucial in determining the therapeutic potential of this promising quinoline derivative.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • MEK inhibitor. (n.d.). In Wikipedia. [Link]

  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. (n.d.). ResearchGate. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). Oncospark. [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. [Link]

  • Ascierto, P. A., et al. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Journal of Translational Medicine, 18(1), 275. [Link]

  • How Do Antineoplastic MEK Inhibitors Work? Uses, Side Effects, Drug Names. (2021, October 25). RxList. [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). British Journal of Cancer. [Link]

  • Current Development Status of MEK Inhibitors. (n.d.). Molecules. [Link]

  • BRAF (gene). (n.d.). In Wikipedia. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • In vitro NLK Kinase Assay. (n.d.). STAR Protocols. [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. (2023, August 10). Journal of Translational Medicine. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023, March 31). protocols.io. [Link]

  • BRAF Inhibitors for the Treatment of Metastatic Melanoma: Clinical Trials and Mechanisms of Resistance. (2012, January 2). Clinical Cancer Research. [Link]

  • B-Raf and the inhibitors: from bench to bedside. (2013, April 25). Journal of Hematology & Oncology. [Link]

  • Examples of clinically available BRAF inhibitors and their applications. (n.d.). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers in Chemistry. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). Life (Basel, Switzerland). [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022, June 10). University of Strathclyde. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 30). Frontiers in Chemistry. [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

  • Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. (n.d.). Life (Basel, Switzerland). [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

A Comprehensive Guide to Establishing In Vitro and In Vivo Correlation for 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the in vitro and in vivo correlation of the novel compound, 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid. In the absence of direct published data for this specific molecule, we will leverage established principles of drug discovery and data from structurally similar compounds to propose a scientifically rigorous research plan. Our central hypothesis is that, like its close structural analog 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, our target compound may exhibit anticancer activity through the inhibition of Aurora A kinase.

The Rationale: Why Aurora A Kinase?

Aurora A kinase is a key regulator of mitotic progression, and its overexpression is a common feature in many human cancers, making it an attractive target for cancer therapy. A recently published study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potential as an Aurora A kinase inhibitor, leading to cell cycle arrest and apoptosis in cancer cells[1][2][3][4]. Given the high degree of structural similarity, it is a logical and scientifically sound starting point to investigate this compound for similar activity.

This guide will outline a comprehensive strategy to:

  • Characterize the in vitro activity of the compound.

  • Evaluate its in vivo efficacy in a relevant cancer model.

  • Establish a correlation between the in vitro and in vivo data.

  • Benchmark its performance against known Aurora A kinase inhibitors.

In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of our investigation focuses on understanding the compound's activity in a controlled laboratory setting. This involves a multi-pronged approach to first confirm its interaction with the proposed target, Aurora A kinase, and then to observe its effects on cancer cells.

Primary Target Engagement: In Vitro Aurora A Kinase Assay

To directly assess the inhibitory activity of this compound against Aurora A kinase, a biochemical assay is the first critical step. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose[5][6]. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: In Vitro Aurora A Kinase Assay (ADP-Glo™)

  • Reagent Preparation: Prepare the Aurora A kinase enzyme, substrate (e.g., Kemptide), and ATP in the appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[6].

  • Compound Dilution: Prepare a serial dilution of this compound and competitor compounds (Danusertib, Tozasertib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction: In a 96-well plate, combine the Aurora A kinase, the test compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Activity: Assessing the Impact on Cancer Cells

Following the confirmation of direct target inhibition, the next logical step is to evaluate the compound's effect on cancer cells. For this, a relevant human cancer cell line should be selected. Given the data on the fluoro-quinazoline analog, a breast cancer cell line such as MCF-7 is a suitable choice[1][2][3][4].

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[7][8][9][10].

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Determine the IC50 value, representing the concentration that inhibits cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

Inhibition of Aurora A kinase is known to cause a G2/M phase cell cycle arrest. Flow cytometry with propidium iodide (PI) staining is the standard method to analyze the cell cycle distribution[1][11].

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MCF-7 cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Target Engagement and Downstream Effects

To confirm that the compound is indeed inhibiting Aurora A kinase within the cells, Western blotting can be used to measure the phosphorylation status of Aurora A and its downstream targets.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat MCF-7 cells with the test compound, and then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total Aurora A, phosphorylated Aurora A (p-Aurora A), and relevant downstream markers.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the changes in protein expression and phosphorylation levels.

In Vivo Efficacy: Translating In Vitro Findings to a Living System

Once promising in vitro activity is established, the next crucial step is to evaluate the compound's efficacy in a living organism. A human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical anticancer drug testing[12][13][14][15][16].

Human Tumor Xenograft Model

In this model, human cancer cells (MCF-7 in our proposed study) are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), and then randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound and comparator drugs (e.g., Danusertib) to the treatment groups via an appropriate route (e.g., intraperitoneal or oral). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the study for a predetermined period or until the tumors in the control group reach a specific size.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful relationship between the in vitro observations and the in vivo outcomes. A successful IVIVC can be a powerful predictive tool in drug development[9][10][12]. For our study, this would involve correlating the in vitro IC50 values from the kinase and cell viability assays with the in vivo drug exposure levels that result in significant tumor growth inhibition. This correlation helps in understanding the therapeutic window and predicting clinical efficacy.

Competitive Landscape: Benchmarking Against Known Inhibitors

To understand the potential of this compound, it is essential to compare its activity with established Aurora A kinase inhibitors. Danusertib and Tozasertib are well-characterized inhibitors with published in vitro and in vivo data[2][4][17][18][19][20][21][22].

Parameter This compound Danusertib Tozasertib
Aurora A IC50 To be determined~13 nM[2]Pan-Aurora inhibitor
MCF-7 Cell Viability IC50 To be determinedVaries by cell lineVaries by cell line
In Vivo Efficacy (Xenograft Model) To be determinedSignificant tumor growth inhibition[17][20]Significant tumor growth inhibition[19][21]

Visualizing the Path Forward

Proposed Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC kinase_assay Aurora A Kinase Assay (IC50 Determination) cell_viability Cell Viability Assay (MTT) (IC50 on Cancer Cells) kinase_assay->cell_viability Confirms Target cell_cycle Cell Cycle Analysis (G2/M Arrest) cell_viability->cell_cycle Cellular Effect western_blot Western Blot (Target Engagement) cell_cycle->western_blot Mechanism xenograft Xenograft Model (Tumor Growth) western_blot->xenograft Proceed if promising efficacy Efficacy Study (Tumor Inhibition) xenograft->efficacy correlation In Vitro-In Vivo Correlation Analysis efficacy->correlation Correlate Data aurora_a_pathway AuroraA Aurora A Kinase G2M_Transition G2/M Transition AuroraA->G2M_Transition Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Cell_Proliferation Cell Proliferation Spindle_Assembly->Cell_Proliferation Apoptosis Apoptosis Inhibitor 2-(3-Bromophenyl)-8- methylquinoline-4- carboxylic acid Inhibitor->AuroraA Inhibition Inhibitor->Apoptosis

Sources

A Guide to the Reproducibility and Validation of Published Data on 2-Phenylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigor in Chemical and Biological Research

The 2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of novel therapeutics.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9] As with any field of scientific inquiry, the value of published findings on these compounds is directly proportional to their reproducibility. This guide provides a comparative analysis of common synthetic methodologies, outlines a robust framework for analytical validation, and discusses the critical factors influencing the reproducibility of biological data for this important class of molecules. Our objective is to equip researchers, scientists, and drug development professionals with the insights and protocols necessary to ensure the integrity and validity of their own work and to critically evaluate the published literature.

Part 1: A Comparative Analysis of Synthetic Pathways

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is well-established, with two predominant methods reported in the literature: the Doebner reaction and the Pfitzinger reaction.[3] The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Doebner Reaction: A Three-Component Convergence

The Doebner reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[1] This reaction proceeds through the formation of an imine, followed by the addition of the enolate of pyruvic acid, intramolecular cyclization, and subsequent oxidation to yield the aromatic quinoline ring.[1][10][11] Modern iterations frequently employ Lewis or Brønsted acid catalysts to enhance reaction rates and improve yields.[1][3][10]

The Pfitzinger Reaction: An Isatin-Based Approach

The Pfitzinger reaction offers an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group (such as acetophenone) in the presence of a strong base.[12][13] The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline-4-carboxylic acid.[13]

Comparative Overview of Synthetic Methods
FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, α-Methylene Carbonyl Compound
Key Intermediates Imine (Schiff base)Keto-acid from isatin hydrolysis
Catalyst/Reagent Acid (e.g., TFA, Iron(III) triflate)Base (e.g., KOH)
Advantages One-pot reaction, readily available starting materials.Good for specific substitution patterns, versatile.
Disadvantages Can sometimes result in mixtures of products, requiring careful purification.Requires synthesis or purchase of isatin precursors.
Visualizing the Synthetic Workflow

cluster_0 Synthetic Pathways cluster_1 Doebner Reaction cluster_2 Pfitzinger Reaction Start Starting Materials Aniline Aniline Start->Aniline Aldehyde Benzaldehyde Start->Aldehyde PyruvicAcid Pyruvic Acid Start->PyruvicAcid Isatin Isatin Start->Isatin Carbonyl Acetophenone Start->Carbonyl Doebner One-Pot Reaction (Acid-Catalyzed) Aniline->Doebner Aldehyde->Doebner PyruvicAcid->Doebner Product Crude 2-Phenylquinoline-4-Carboxylic Acid Doebner->Product Pfitzinger Condensation (Base-Catalyzed) Isatin->Pfitzinger Carbonyl->Pfitzinger Pfitzinger->Product

Caption: Synthetic routes to 2-phenylquinoline-4-carboxylic acid.

Experimental Protocol 1: Doebner Reaction (Catalyzed)

This protocol is adapted from a catalyzed approach to improve efficiency.[1]

  • Reagent Preparation: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and absolute ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring for 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product will often precipitate.

  • Purification: Filter the solid and wash with cold ethanol. For higher purity, dissolve the solid in an aqueous potassium carbonate solution, filter to remove non-acidic impurities, and then re-precipitate the product by acidifying the filtrate with HCl. Wash the purified product with water and dry thoroughly.

Experimental Protocol 2: Pfitzinger Reaction

This protocol is a generalized procedure based on published methods.[14][15][16]

  • Base Solution: In a suitable flask, dissolve isatin (1.0 equiv) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Carbonyl Addition: Slowly add a solution of acetophenone (1.1 equiv) in ethanol to the isatin-KOH mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90°C) for 8-18 hours, with stirring.

  • Workup: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water.

  • Precipitation: Carefully acidify the aqueous solution with 3 M HCl to a pH of 5-6 while cooling in an ice bath.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water to remove salts, and dry to yield the 2-phenylquinoline-4-carboxylic acid.

Part 2: The Non-Negotiable Step - Rigorous Analytical Validation

The synthesis of the target molecule is only the first step. To ensure that any subsequent biological data is valid, the identity, structure, and purity of the compound must be unequivocally confirmed. A multi-technique approach is essential for robust characterization.[17]

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[3][18] ¹H NMR confirms the presence and connectivity of protons on the quinoline and phenyl rings, while ¹³C NMR verifies the carbon skeleton. The data should be consistent with the proposed structure.[14][19]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[16] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides the exact mass, allowing for the determination of the elemental formula and lending further confidence to the structural assignment.[3][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[3][17] A high-purity sample (typically >95%) is critical for biological assays, as even small amounts of reactive impurities can lead to erroneous results.[20][21]

Summary of Analytical Validation Data
TechniquePurposeExpected Outcome for 2-Phenylquinoline-4-carboxylic acid
¹H NMR Structural confirmation (Proton environment)Characteristic aromatic proton signals in the δ 7.5-8.7 ppm range. A carboxylic acid proton signal (often broad) at >13 ppm.[14][19]
¹³C NMR Structural confirmation (Carbon skeleton)Aromatic carbon signals (δ 119-155 ppm), and a carboxylic carbon signal (>167 ppm).[19]
HRMS Molecular formula confirmationObserved m/z value should match the calculated value for [M+H]⁺ (e.g., C₁₆H₁₁NO₂ calc. 250.0817, found 250.0818).[14][15]
HPLC Purity assessmentA single major peak, with purity calculated by area percentage, ideally >95%.[17][20]
Visualizing the Analytical Validation Workflow

cluster_0 Analytical Validation Workflow Crude Crude Product (Post-Synthesis) Purification Purification (Recrystallization/Chromatography) Crude->Purification Structure Structural Confirmation Purification->Structure NMR 1H & 13C NMR Structure->NMR Elucidate Structure MS HRMS Structure->MS Confirm Formula Purity Purity Assessment HPLC HPLC Purity->HPLC Quantify Purity NMR->Purity MS->Purity Final Validated Compound (Purity >95%) HPLC->Final Pass Fail Re-purify or Re-synthesize HPLC->Fail Fail

Caption: A logical workflow for the analytical validation of synthesized compounds.

Part 3: Ensuring Reproducibility in Biological Evaluation

The diverse biological activities attributed to 2-phenylquinoline-4-carboxylic acid derivatives necessitate robust and reproducible bioassays.[3][7] Reproducibility issues often stem from insufficient detail in published methods or variations in experimental conditions.

Key Factors Influencing Biological Data Reproducibility
  • Compound Purity and Identity: As established, using an uncharacterized or impure compound is a primary source of error. Impurities may be more potent or toxic than the compound of interest.

  • Compound Handling: Solubility and stability in assay media are critical. Precipitation of the compound can lead to a dramatic underestimation of its potency. Always determine the solubility limit and include a vehicle control.

  • Assay System Variables: For cell-based assays, factors such as cell line passage number, confluency, serum batch, and media composition can significantly impact results. For enzyme assays, buffer pH, ionic strength, and enzyme concentration must be strictly controlled.

  • Data Analysis and Reporting: IC₅₀ or MIC values should be determined from full dose-response curves. Publications should clearly state the number of replicates and how data from multiple experiments were combined and analyzed.

Experimental Protocol 3: In Vitro Antibacterial Assay (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a standard measure of antibacterial activity.[3][7]

  • Compound Preparation: Prepare a stock solution of the validated 2-phenylquinoline-4-carboxylic acid derivative in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase of growth.[3][7]

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the compound stock solution in the broth medium to achieve a range of final concentrations.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and inoculate all wells (except for a sterility control) with the bacterial suspension.

  • Controls: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Biological Validation Workflow

cluster_0 Biological Validation Workflow Compound Validated Compound (>95% Purity) Solubility Determine Solubility & Stability in Assay Media Compound->Solubility Primary Primary Screening (e.g., single high concentration) Solubility->Primary DoseResponse Dose-Response Assay (e.g., MIC or IC50 determination) Primary->DoseResponse Active Inactive Compound Inactive Primary->Inactive Inactive Cytotoxicity Counter-Screen (e.g., Cytotoxicity Assay) DoseResponse->Cytotoxicity Result Validated Biological Activity Cytotoxicity->Result Not Toxic Toxic Non-specific Toxicity Cytotoxicity->Toxic Toxic

Caption: A workflow for validating the biological activity of a test compound.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of published data is the bedrock of scientific progress. For 2-phenylquinoline-4-carboxylic acids, a class of compounds with significant therapeutic potential, adherence to rigorous standards is paramount. This guide has outlined a self-validating system encompassing a comparative analysis of synthetic methods, a multi-pronged strategy for analytical characterization, and a framework for robust biological evaluation. By embracing these principles—from explaining the causality behind experimental choices to ensuring every protocol is self-validating—researchers can contribute to a reliable and high-quality body of scientific literature, accelerating the journey from discovery to clinical application.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (NIH). [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A.. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. [Link]

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 438229-60-8). As a halogenated heterocyclic aromatic compound, this substance requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance by explaining the causality behind each critical step.

Hazard Profile and Risk Assessment: A Structural Causality Approach

Understanding the disposal requirements for this compound begins with a thorough assessment of its chemical structure. The molecule's hazard profile is a composite of three key components: the quinoline core, the bromophenyl group, and the carboxylic acid functional group.

  • Quinoline Moiety: The quinoline ring system is known for its potential toxicity. The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, is suspected of causing genetic defects, and may cause cancer[1][2]. It is also recognized as being toxic to aquatic life with long-lasting effects[1][2][3].

  • Bromophenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic substance. Halogenated wastes are subject to specific disposal regulations because their incineration can produce acidic gases (like hydrobromic acid) and other hazardous by-products if not performed in specialized facilities[4]. Therefore, they must be segregated from non-halogenated waste streams[5][6][7].

  • Carboxylic Acid and Substituted Quinoline System: While no specific safety data sheet (SDS) is available for the exact topic compound, data for structurally similar compounds, such as 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid and quinoline-4-carboxylic acid, indicate that they are known to cause skin and serious eye irritation, and may cause respiratory irritation[8][9].

This composite risk necessitates that this compound be treated as a hazardous waste, requiring disposal through a licensed and approved facility[8][9][10].

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from closely related structural analogs.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07: Exclamation MarkWarning H315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationGHS07: Exclamation MarkWarning H319: Causes serious eye irritation[8][9]
Specific target organ toxicity — single exposureGHS07: Exclamation MarkWarning H335: May cause respiratory irritation[8][9]
Potential Environmental HazardGHS09: EnvironmentWarning H411: Toxic to aquatic life with long lasting effects (inferred from quinoline)[1][2]

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all safety measures are in place to minimize exposure.

  • Engineering Controls: All handling of the solid compound or its solutions, including the preparation of waste containers, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors[5][11]. Ensure safety showers and eyewash stations are readily accessible[10].

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory[11].

    • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[2][11].

    • Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn over the goggles[2][11].

    • Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing[11].

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [1][11].

Step 1: Waste Identification and Characterization

Properly identify all waste streams containing the target compound. This includes:

  • Unused or expired solid chemical.

  • Solutions containing the dissolved compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).

  • Rinsate from decontaminating glassware.

Step 2: Segregation of Waste Streams (Critical Step)

This is the most crucial procedural step. Halogenated organic waste must be kept separate from all other waste streams[5][6].

  • Why Segregate? Mixing halogenated and non-halogenated waste streams classifies the entire volume as the more hazardous and costly halogenated category for disposal[5][7]. It also complicates the incineration process for the disposal facility.

  • Action:

    • Establish a dedicated waste container labeled "HALOGENATED ORGANIC WASTE" for all materials contaminated with this compound.

    • Maintain separate containers for non-halogenated solvent waste[7].

Step 3: Container Selection and Labeling
  • Container Choice: Use a sturdy, leak-proof container with a secure, tight-fitting screw cap that is chemically compatible with the waste[12][13]. Avoid using containers that cannot be sealed airtight[12].

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[5][12]. The label must include:

    • The full chemical name: "Waste this compound"[5]. Do not use abbreviations.

    • A list of all chemical constituents and their approximate concentrations.

    • The date when waste accumulation began[5].

    • Clear indication of the associated hazards (e.g., "Irritant," "Halogenated").

Step 4: Waste Accumulation and Storage
  • Secure Storage: Keep the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area[5].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong bases[5].

Step 5: Arranging for Final Disposal
  • Licensed Disposal Company: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[2][8][9].

  • Documentation: Complete all necessary chemical waste collection forms as required by your institution or the disposal vendor[5].

  • Recommended Disposal Method: The standard and required method for halogenated organic compounds is high-temperature incineration at a licensed facility equipped with appropriate scrubbers and emission controls to manage the by-products of combustion[4][5].

Spill and Emergency Procedures

  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn[12].

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad[2][12][14].

    • Carefully collect the absorbed material and contaminated cleaning supplies into a sealable bag or container[12].

    • Label the container as hazardous waste with the full chemical name and dispose of it according to the protocol in Section 3.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Large Spills (outside a fume hood):

    • Immediately evacuate the area and alert nearby personnel[12].

    • Secure the area to prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately[12]. Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated in a laboratory setting.

G cluster_0 start Waste Generation (Solid, Liquid, Consumable) decision Contaminated with This compound? start->decision halogenated_waste Segregate into 'HALOGENATED WASTE' Container decision->halogenated_waste Yes non_halogenated_waste Segregate into Appropriate Non-Halogenated Waste Stream decision->non_halogenated_waste No labeling Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date halogenated_waste->labeling storage Step 4: Secure Storage - Designated Area - Secondary Containment labeling->storage disposal Step 5: Arrange Pickup via EHS or Licensed Disposal Contractor storage->disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

References

  • Penta chemicals. (2025, May 13).
  • Chemos GmbH&Co.KG. (2019, April 11).
  • CDH Fine Chemical.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • Benchchem.
  • U.S. Environmental Protection Agency. (1983, December).
  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid.
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Bromine.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • MedchemExpress.com. (2025, October 3).
  • Sigma-Aldrich. (2024, September 8).
  • AK Scientific, Inc.
  • Fisher Scientific. (2025, December 19).
  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid.
  • Crysdot LLC. 2-(3-Bromophenyl)quinoline-4-carboxylic acid.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • SynZeal. Safety Data Sheet: Methyl 2-(4-bromophenyl)
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Sigma-Aldrich. 2-(3-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR.
  • Sinfoo Biotech. This compound.
  • PubChem. 2-(3-Bromophenyl)-8-Fluoroquinoline-4-Carboxylic Acid.
  • Braun Research Group.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Personal protective equipment for handling 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(3-Bromophenyl)-8-methylquinoline-4-carboxylic acid

The guidance herein is synthesized from safety data for structurally similar compounds, as specific toxicological data for this exact molecule is not extensively published. The primary surrogate for hazard assessment is 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid, a closely related analog.[1] This approach allows for a robust, precautionary framework for safe handling.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of any safety protocol. Based on data from its structural analog, this compound should be treated as a hazardous substance with the potential to cause irritation upon contact.

Table 1: Hazard Profile based on Structural Analog

Hazard Classification GHS Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation.[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The compound is a solid powder, meaning dust generation during handling is a significant risk that must be controlled.[1]

Engineering Controls: The First Line of Defense

Before resorting to personal protective equipment, inherent safety measures in the laboratory design must be utilized. Engineering controls are the most effective way to minimize exposure.

  • Fume Hood: All weighing, handling, and transfer of this compound must be conducted inside a properly functioning chemical fume hood.[2][3] This is critical to control the inhalation of fine dust particles and to contain any potential spills. The sash should be kept as low as possible to ensure sufficient airflow.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any vapors or dusts that might escape primary containment.[4][5]

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is mandatory to protect the user from chemical exposure. The following protocol is based on a "head-to-toe" approach, ensuring all potential exposure points are covered.

Eye and Face Protection

Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from fine dusts or splashes.[6] Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required.[5] Goggles must be worn at all times when the chemical is being handled.

  • Face Shield: When there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Skin and Body Protection

To prevent skin irritation (H315), complete skin coverage is essential.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a proper fit is required. It should be fully buttoned to provide maximum coverage.[2]

  • Full-Length Pants and Closed-Toe Shoes: Shorts, skirts, and open-toed shoes are prohibited in the laboratory.[2] This ensures protection from spills that may reach the floor.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Hand Protection

Gloves are crucial for preventing direct skin contact. However, no single glove material is impervious to all chemicals indefinitely.

  • Glove Selection: Nitrile gloves are generally suitable for incidental contact with solid chemicals and many solvents.[2][8] For prolonged handling or immersion, heavier-duty gloves may be necessary. Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.

  • Double Gloving: Consider wearing two pairs of nitrile gloves, especially during high-risk procedures. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Technique: Wash hands thoroughly after handling the compound, even after gloves have been removed.[9] Inspect gloves for any signs of degradation or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.[6]

Table 2: General Glove Selection Guide

Glove Material Recommended Use Not Recommended For
Nitrile Good for incidental contact with solvents, oils, acids, and bases.[8] Prolonged exposure to certain organic solvents. Not suitable for halogenated hydrocarbons.[8]
Neoprene Excellent for acids, bases, alcohols, and many hazardous chemicals.[8] Not recommended for halogenated or aromatic hydrocarbons.[8]

| Viton | Exceptional resistance to chlorinated and aromatic solvents.[6] | May be less flexible. |

Respiratory Protection

While engineering controls like a fume hood are the primary means of respiratory protection, a respirator may be required in specific situations.

  • Standard Operations: When handling the compound in a certified chemical fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation systems, a NIOSH-approved air-purifying respirator with an appropriate particulate filter (P100) or a self-contained breathing apparatus (SCBA) may be necessary.[7][10] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

A systematic workflow minimizes risk. The following provides a step-by-step guide for handling and disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and have waste containers ready.[11]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain dust.

  • Post-Handling: After use, decontaminate any surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat and goggles. Wash hands immediately and thoroughly.

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase Prep 1. Prepare Fume Hood & Equipment Don_PPE 2. Don Full PPE (Goggles, Lab Coat, Gloves) Prep->Don_PPE Weigh 3. Weigh & Transfer Compound Don_PPE->Weigh Experiment 4. Perform Experimental Procedure Weigh->Experiment Decon 5. Decontaminate Surfaces & Glassware Experiment->Decon Dispose 6. Segregate & Dispose of Waste Decon->Dispose Doff_PPE 7. Doff PPE Correctly Dispose->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

A step-by-step workflow for the safe handling of the compound.

Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm.[11]

  • Waste Categorization: All waste containing this compound, including contaminated gloves, weigh papers, and solvent rinses, must be treated as hazardous waste.

  • Halogenated Organic Waste: This compound is a halogenated organic substance. It must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][11] Do not mix with non-halogenated waste.[11]

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a ventilated area.

  • Institutional Protocols: Always follow your institution's specific waste management protocols for collection and disposal.[2]

Diagram 2: Waste Disposal Decision Tree

G Start Waste Generated (e.g., solid, solvent, PPE) IsHalogenated Is it a Halogenated Organic Compound? Start->IsHalogenated AqueousWaste Is it Aqueous Waste with Contaminant? Start->AqueousWaste HalogenatedWaste Dispose in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Dispose in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste  No   HazardousAqueous Dispose in 'Hazardous Aqueous Waste' Container AqueousWaste->HazardousAqueous  Yes   Drain Dispose Down Drain (If permitted by institution) AqueousWaste->Drain  No  

A decision tree for proper segregation of laboratory waste.

Emergency Procedures

In case of accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spill Cleanup: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as halogenated waste.[3] Ensure you are wearing full PPE during cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, researchers can safely handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. 11

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 2

  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid. 1

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment.

  • Providence College Environmental Health and Safety. Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. 3

  • U.S. Environmental Protection Agency. Personal Protective Equipment (PPE).

  • CHEMM. Personal Protective Equipment (PPE).

  • MedChemExpress. Safety Data Sheet: 6-Bromoquinoline. 4

  • Fisher Scientific. Safety Data Sheet. 5

  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid. 9

  • ChemTalk. Lab Safety Equipment & PPE.

  • Sinfoo Biotech. This compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.